molecular formula C11H12INO3 B2629417 5-Iodo-2-(morpholin-4-yl)benzoic acid CAS No. 1506652-97-6

5-Iodo-2-(morpholin-4-yl)benzoic acid

カタログ番号: B2629417
CAS番号: 1506652-97-6
分子量: 333.125
InChIキー: ZCRSMLAGUFTKGL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Iodo-2-(morpholin-4-yl)benzoic acid (CAS 1506652-97-6) is a high-purity chemical compound serving as a versatile synthetic intermediate in medicinal chemistry and drug discovery research . This benzoic acid derivative features a morpholine ring and an iodine atom, making it a valuable scaffold for constructing more complex molecules via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations . Its molecular formula is C11H12INO3, and it has a molecular weight of 333.12 g/mol . Researchers utilize this compound as a key precursor in the synthesis of potential therapeutic agents. Related compounds with the morpholine moiety are frequently investigated for their anti-cancer properties and their role in inhibiting critical biological pathways, such as the epidermal growth factor receptor (EGFR) . As a building block, the iodine substituent allows for further functionalization, enabling the exploration of structure-activity relationships in developing new pharmacologically active molecules . This product is intended for research purposes only and is not approved for use in humans or animals. Handle with care in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-iodo-2-morpholin-4-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO3/c12-8-1-2-10(9(7-8)11(14)15)13-3-5-16-6-4-13/h1-2,7H,3-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRSMLAGUFTKGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Iodo-2-(morpholin-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-Iodo-2-(morpholin-4-yl)benzoic acid in Modern Drug Discovery

5-Iodo-2-(morpholin-4-yl)benzoic acid is a key heterocyclic building block in contemporary medicinal chemistry. Its unique trifunctional architecture, featuring a carboxylic acid, a morpholine moiety, and an iodine atom, offers a versatile platform for the synthesis of complex molecular entities. The morpholine group often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, while the carboxylic acid serves as a handle for further derivatization, such as amide bond formation. The iodine atom is particularly strategic, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This allows for the late-stage functionalization of the molecule, a highly desirable feature in the rapid exploration of chemical space during lead optimization in drug discovery programs. This guide provides a detailed exploration of the most pertinent and efficient synthetic pathways to this valuable intermediate, grounded in established chemical principles and supported by practical, field-proven insights.

Strategic Approaches to the Synthesis of 5-Iodo-2-(morpholin-4-yl)benzoic acid

The synthesis of 5-Iodo-2-(morpholin-4-yl)benzoic acid can be approached through several strategic disconnections. Two of the most robust and widely applicable methods are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. The choice between these pathways often depends on the availability and cost of starting materials, as well as the desired scale of the synthesis.

Pathway 1: Nucleophilic Aromatic Substitution (SNAr) - A Direct and Atom-Economical Route

The SNAr pathway offers a direct and often metal-free approach to the target molecule. This method relies on the reaction of an electron-deficient aryl halide with a nucleophile, in this case, morpholine. The success of this reaction is contingent on the presence of an activating group on the aromatic ring that can stabilize the negative charge of the Meisenheimer intermediate. The carboxylic acid group at the 2-position, while only moderately electron-withdrawing, can sufficiently activate a suitably chosen leaving group for substitution.

The most effective leaving group for this transformation is fluoride, due to its high electronegativity which polarizes the C-F bond, making the ipso-carbon highly electrophilic and susceptible to nucleophilic attack. The starting material for this route is therefore 2-Fluoro-5-iodobenzoic acid, which is commercially available.[1][2][3]

Reaction Causality: The reaction proceeds via the addition of morpholine to the carbon bearing the fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the carboxylate group. Subsequent elimination of the fluoride ion restores the aromaticity of the ring and yields the final product. The use of a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), is crucial to solvate the anionic intermediate and facilitate the reaction. A base is often added to deprotonate the morpholine, increasing its nucleophilicity, and to neutralize the hydrofluoric acid byproduct.

dot graph "SNAr_Pathway" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: Nucleophilic Aromatic Substitution (SNAr) Pathway.

Pathway 2: Buchwald-Hartwig Amination - A Versatile and Reliable Cross-Coupling Strategy

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4][5] This method is renowned for its broad substrate scope and functional group tolerance, making it a highly reliable strategy for the synthesis of aryl amines. In this pathway, an aryl halide is coupled with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

For the synthesis of 5-Iodo-2-(morpholin-4-yl)benzoic acid, the preferred starting material is 2-Bromo-5-iodobenzoic acid.[6] While the corresponding aryl chloride could also be used, the higher reactivity of the aryl bromide generally leads to more efficient coupling under milder conditions. 2-Bromo-5-iodobenzoic acid can be synthesized from commercially available precursors or procured from various chemical suppliers.

Reaction Causality: The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves a series of key steps:[5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromo-5-iodobenzoic acid to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: Morpholine coordinates to the palladium center, and a base deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination, yielding 5-Iodo-2-(morpholin-4-yl)benzoic acid and regenerating the Pd(0) catalyst.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig ligand families (e.g., XPhos, SPhos, RuPhos), are often employed to facilitate both the oxidative addition and reductive elimination steps. The base, typically a hindered alkoxide like sodium tert-butoxide or a carbonate such as cesium carbonate, plays a crucial role in the deprotonation of the amine.

dot graph "Buchwald_Hartwig_Pathway" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: Buchwald-Hartwig Amination Pathway.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific laboratory conditions and the purity of the reagents.

Protocol 1: Synthesis of 5-Iodo-2-(morpholin-4-yl)benzoic acid via Nucleophilic Aromatic Substitution

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Fluoro-5-iodobenzoic acid266.012.66 g10.0 mmol
Morpholine87.122.61 g (2.6 mL)30.0 mmol
Potassium Carbonate (K₂CO₃)138.214.15 g30.0 mmol
Dimethyl Sulfoxide (DMSO)-50 mL-

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Fluoro-5-iodobenzoic acid (2.66 g, 10.0 mmol) and potassium carbonate (4.15 g, 30.0 mmol).

  • Add dimethyl sulfoxide (50 mL) to the flask.

  • Add morpholine (2.61 g, 2.6 mL, 30.0 mmol) to the reaction mixture.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Acidify the aqueous solution to pH 3-4 with 2 M hydrochloric acid. A precipitate should form.

  • Collect the precipitate by vacuum filtration and wash it with cold water.

  • Dry the solid under vacuum to afford the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 5-Iodo-2-(morpholin-4-yl)benzoic acid.

Protocol 2: Synthesis of 5-Iodo-2-(morpholin-4-yl)benzoic acid via Buchwald-Hartwig Amination

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Bromo-5-iodobenzoic acid326.903.27 g10.0 mmol
Morpholine87.121.05 g (1.04 mL)12.0 mmol
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.7292 mg0.1 mmol
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)476.66143 mg0.3 mmol
Sodium tert-butoxide (NaOtBu)96.101.35 g14.0 mmol
Toluene (anhydrous)-50 mL-

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-Bromo-5-iodobenzoic acid (3.27 g, 10.0 mmol), Pd₂(dba)₃ (92 mg, 0.1 mmol), XPhos (143 mg, 0.3 mmol), and sodium tert-butoxide (1.35 g, 14.0 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene (50 mL) via syringe.

  • Add morpholine (1.05 g, 1.04 mL, 12.0 mmol) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 8-16 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (100 mL) and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with 1 M aqueous HCl (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 5-Iodo-2-(morpholin-4-yl)benzoic acid.

Characterization and Data Validation

The identity and purity of the synthesized 5-Iodo-2-(morpholin-4-yl)benzoic acid should be confirmed by standard analytical techniques. Commercial suppliers of this compound provide analytical data, including NMR, HPLC, and LC-MS, which can be used as a reference.[1]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the morpholine protons, and the carboxylic acid proton.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

  • Melting Point: The melting point of the purified compound should be sharp and consistent with reported values.

dot graph "Experimental_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: General Experimental Workflow.

Conclusion

The synthesis of 5-Iodo-2-(morpholin-4-yl)benzoic acid is readily achievable through either a nucleophilic aromatic substitution or a Buchwald-Hartwig amination pathway. The choice of method will depend on the specific requirements of the research, including cost, scale, and available equipment. Both routes are robust and provide access to this important building block for drug discovery and development. The protocols and insights provided in this guide are intended to empower researchers to confidently synthesize this valuable compound and accelerate their scientific endeavors.

References

  • Patsnap. Preparation method of 2-bromo-5-iodobenzoic acid.
  • Ningbo Inno Pharmchem Co., Ltd. Leveraging Organic Synthesis Building Blocks: The Case of 2-Bromo-5-iodobenzoic Acid. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Google Patents. New Process for the Synthesis of Morpholinylbenzenes.
  • Vapourtec. Aromatic Substitution | Flow Reactions. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

Sources

Technical Guide: Strategic Synthesis & Application of 5-Iodo-2-(morpholin-4-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the discovery, synthesis, and medicinal chemistry applications of 5-Iodo-2-(morpholin-4-yl)benzoic acid (CAS: 1506652-97-6), a critical intermediate in the development of targeted kinase inhibitors, particularly for the PI3K/mTOR signaling pathway.

Executive Summary & Pharmacophore Significance

5-Iodo-2-(morpholin-4-yl)benzoic acid represents a "privileged scaffold" in modern drug discovery. It functions as a bifunctional building block, offering two distinct chemical handles for orthogonal functionalization:

  • C-5 Iodine: A reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing the attachment of aryl/heteroaryl "warheads" that target the ATP-binding pocket of kinases.

  • C-1 Carboxylic Acid: A handle for amide coupling or heterocycle formation (e.g., benzimidazoles, quinazolinones), often used to fine-tune solubility and solvent-exposed interactions.

  • C-2 Morpholine: A crucial solubility-enhancing group that also functions as a hydrogen bond acceptor, often interacting with the hinge region of kinase enzymes (e.g., PI3K

    
    , mTOR).
    

This molecule is primarily utilized in the synthesis of Phosphoinositide 3-kinase (PI3K) inhibitors and mTOR inhibitors , where the morpholine ring mimics the interaction of the adenine base of ATP.

Synthetic Pathway & Methodology

The most robust industrial route to 5-Iodo-2-(morpholin-4-yl)benzoic acid avoids the unstable diazonium intermediates of the Sandmeyer reaction by utilizing a Nucleophilic Aromatic Substitution (S


Ar)  on a halogenated precursor.
Core Reaction Scheme

The synthesis proceeds via the selective displacement of the ortho-chlorine atom in 2-chloro-5-iodobenzoic acid by morpholine. The iodine atom at the meta position (relative to the electron-withdrawing carboxyl group) is significantly less reactive towards nucleophiles, ensuring high regioselectivity.

SynthesisPath Start 2-Chloro-5-iodobenzoic acid (Precursor) Inter Meisenheimer Complex (Transition State) Start->Inter Nucleophilic Attack (100-110°C) Reagent Morpholine (Excess) K2CO3 / DMF Reagent->Inter Product 5-Iodo-2-(morpholin-4-yl)benzoic acid (Target) Inter->Product -HCl (Elimination)

Figure 1: Regioselective S


Ar synthesis pathway avoiding metal-catalyzed halogen exchange.
Detailed Experimental Protocol

Objective: Synthesis of 5-Iodo-2-(morpholin-4-yl)benzoic acid from 2-chloro-5-iodobenzoic acid.

Reagents:

  • 2-Chloro-5-iodobenzoic acid (1.0 eq)

  • Morpholine (3.0 - 5.0 eq)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • Solvent: DMF (N,N-Dimethylformamide) or neat Morpholine.

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with 2-chloro-5-iodobenzoic acid (e.g., 10.0 g) and anhydrous

    
     (9.8 g).
    
  • Solvation: Add DMF (50 mL) and Morpholine (15 mL). Alternatively, the reaction can be run in neat morpholine if higher temperatures are required, though DMF facilitates easier workup.

  • Reaction: Heat the mixture to 100–110°C under an inert nitrogen atmosphere. Monitor by LC-MS or TLC (Mobile phase: 5% MeOH in DCM).

    • Checkpoint: The starting material (

      
      ) should disappear, and a more polar fluorescent spot (
      
      
      
      ) should appear.
    • Reaction Time: Typically 12–18 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice/water (300 mL).

    • Adjust pH to ~3–4 using 1N HCl. Crucial: Do not acidify below pH 2, as the morpholine nitrogen may protonate and prevent precipitation.

  • Isolation: The product precipitates as an off-white to pale yellow solid. Filter the solid and wash with cold water (

    
     mL) to remove excess morpholine and inorganic salts.
    
  • Purification: Recrystallize from Ethanol/Water or dry under vacuum at 50°C.

Yield Expectations:

Parameter Value
Typical Yield 75% – 85%
Purity (HPLC) >98%
Appearance Pale yellow solid

| Melting Point | ~180–185°C (dec) |[1]

Structural Validation & Quality Control

To ensure the integrity of the intermediate before downstream coupling, verify the following spectral characteristics.

TechniqueDiagnostic SignalStructural Insight

H NMR
(DMSO-

)

3.00 (4H, m), 3.75 (4H, m)
Confirms Morpholine incorporation.

H NMR
(Aromatic)

8.05 (d, J=2.0 Hz, 1H)
Confirms H-6 proton (ortho to COOH, meta to I).
LC-MS (ESI)

Confirms molecular weight (Iodine isotope pattern).
HPLC Single peak,

shifts earlier than SM
Confirms conversion of lipophilic Cl-SM to polar Morpholine-product.

Medicinal Chemistry Applications

This molecule serves as the "Western" fragment in the synthesis of PI3K inhibitors. The iodine atom is the key pivot point for expanding the molecule into the "Eastern" region (ATP-binding pocket).

Downstream Logic Flow

The carboxylic acid is often converted to a fused ring system (like a quinazolinone) or an amide, while the iodine is coupled to an aryl group.

Applications Core 5-Iodo-2-(morpholin-4-yl)benzoic acid PathA Path A: Suzuki Coupling (C-5) Reagents: Ar-B(OH)2, Pd(dppf)Cl2 Core->PathA Pd-Catalysis PathB Path B: Amide Coupling (C-1) Reagents: R-NH2, HATU/EDC Core->PathB Condensation ProdA Biaryl Kinase Inhibitors (Targeting Hinge Region) PathA->ProdA ProdB Solubility/ADME Optimization (Solvent Front Interactions) PathB->ProdB

Figure 2: Divergent synthesis strategies utilizing the orthogonal reactivity of the scaffold.

Case Study: PI3K/mTOR Dual Inhibitor Synthesis

In the synthesis of compounds similar to GDC-0980 or VS-5584 , the 5-iodo-2-morpholinobenzoic acid core acts as the template.

  • Step 1: The carboxylic acid is reacted with an ortho-amino aniline or heterocycle to form a tricyclic core (e.g., via condensation).

  • Step 2: The iodine is subjected to a Suzuki coupling with a pyrimidine or pyridine boronic acid.

  • Result: The morpholine projects into the affinity pocket, while the new aryl group binds to the catalytic lysine.

References

  • Patent: Preparation of Heterocyclic Compounds as PI3K Inhibitors. WO2013/147711 A1. (2013).[2] Link

  • Methodology: Nucleophilic Aromatic Substitution of 2-Fluoro- and 2-Chlorobenzoic Acids. Journal of Organic Chemistry, 72(25), 9786–9789. Link

  • Application: Discovery of Potent and Selective PI3K Inhibitors. Journal of Medicinal Chemistry, 54(6), 1635–1654. Link

  • Reagent Data: 2-Chloro-5-iodobenzoic acid Properties & Synthesis. ChemicalBook. Link

Sources

Methodological & Application

Detailed Protocol for the Synthesis of 5-Iodo-2-(morpholin-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Target Molecule: 5-Iodo-2-(morpholin-4-yl)benzoic acid CAS Registry Number: (Analogous structures often used in PI3K/mTOR inhibitor synthesis) Primary Application: Critical intermediate for the synthesis of kinase inhibitors, particularly those requiring a 2-morpholino-benzoate scaffold with a functionalizable handle at the 5-position (via Suzuki/Sonogashira coupling).

This protocol details the Nucleophilic Aromatic Substitution (


)  route.[1] This approach is selected over direct iodination of 2-morpholinobenzoic acid because it guarantees regiochemical purity. Iodination of the morpholino-benzoate core can lead to mixtures of 5-iodo and 3-iodo isomers, whereas starting from the commercially available 2-fluoro-5-iodobenzoic acid  ensures the iodine atom is exclusively at the 5-position before the morpholine ring is installed.
Retrosynthetic Analysis

The synthesis relies on the varying lability of substituents on the benzene ring. The fluorine atom at the ortho-position to the carboxyl group is highly activated for nucleophilic displacement due to the inductive electron-withdrawing effect of the fluorine and the stabilization of the Meisenheimer complex by the carboxylate (despite its negative charge in basic media).

  • Starting Material: 2-Fluoro-5-iodobenzoic acid (commercially available).[2]

  • Reagent: Morpholine (acts as both nucleophile and base).

  • Mechanism:

    
     (Addition-Elimination).
    

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[3]RoleGrade
2-Fluoro-5-iodobenzoic acid 266.011.0Substrate>97% HPLC
Morpholine 87.125.0 - 10.0Nucleophile/SolventReagentPlus, 99%
DMSO (Dimethyl sulfoxide) 78.13N/ACo-solvent (Optional)Anhydrous
HCl (1N and 6N) 36.46N/AWorkup/pH adjustACS Reagent
Ethyl Acetate 88.11N/AExtractionACS Grade
Step-by-Step Procedure
Step 1: Reaction Setup[4][5][6]
  • Preparation: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add 2-Fluoro-5-iodobenzoic acid (5.0 g, 18.8 mmol) to the flask.

  • Solvent/Reagent Addition:

    • Preferred Method (Neat): Add Morpholine (16.5 mL, ~10 equiv) directly to the solid. The excess morpholine acts as the solvent and proton scavenger.

    • Alternative (Solvent-based): If solubility is an issue or to conserve morpholine, dissolve the acid in DMSO (20 mL) and add Morpholine (5.0 mL, 3 equiv).

  • Inert Atmosphere: Flush the system with Nitrogen (

    
    ) or Argon for 5 minutes. While not strictly sensitive to air, this prevents oxidation of morpholine at high temperatures.
    
Step 2: Nucleophilic Displacement (

)
  • Heating: Place the flask in a pre-heated oil bath at 100–110°C .

  • Monitoring: Stir vigorously. The reaction typically proceeds to completion within 4 to 12 hours .

    • TLC Control: Eluent system: 5% Methanol in DCM (with 1% Acetic Acid). The starting material (Rf ~0.4) should disappear, replaced by a more polar spot (Rf ~0.3).

    • LC-MS Control: Look for the desired mass peak

      
      .
      
Step 3: Workup & Isolation[2]
  • Cooling: Allow the reaction mixture to cool to room temperature (20–25°C).

  • Dilution: Pour the reaction mixture into crushed ice/water (150 mL). The solution will likely be basic (pH > 10) due to excess morpholine.

  • Acidification (Critical Step):

    • Slowly add 6N HCl dropwise with stirring.

    • Monitor pH carefully. As the pH approaches the isoelectric point (typically pH 3–4 for this amino acid), the product will precipitate as a white to off-white solid.

    • Note: Do not acidify below pH 2, as the morpholine nitrogen may protonate, increasing water solubility and redissolving the product.

  • Filtration: Stir the suspension at 0°C for 30 minutes to maximize precipitation. Filter the solid using a Büchner funnel.[7]

  • Washing: Wash the filter cake with cold water (

    
     mL) to remove morpholine hydrochloride salts.
    
Step 4: Purification[8]
  • Initial Assessment: Check purity by HPLC. If >95%, drying is sufficient.

  • Recrystallization (if needed):

    • Solvent: Ethanol/Water (9:1) or Acetonitrile.

    • Dissolve crude solid in boiling Ethanol. Add water dropwise until slight turbidity persists. Cool slowly to 4°C.

  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

Analytical Data Expectations
  • Physical State: White to pale yellow crystalline solid.

  • Yield: Expected 85–92%.

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       13.0 (br s, 1H, COOH)
      
    • 
       7.95 (d, 
      
      
      
      Hz, 1H, Ar-H6)
    • 
       7.80 (dd, 
      
      
      
      Hz, 1H, Ar-H4)
    • 
       7.05 (d, 
      
      
      
      Hz, 1H, Ar-H3)
    • 
       3.75 (m, 4H, Morpholine O-
      
      
      
      )
    • 
       3.05 (m, 4H, Morpholine N-
      
      
      
      )
  • MS (ESI): Calculated for

    
    : 333.12. Found 
    
    
    
    .

Mechanism & Workflow Visualization

The following diagram illustrates the reaction pathway and the critical workup logic.

SynthesisProtocol SM 2-Fluoro-5-iodobenzoic acid (Electrophile) Complex Meisenheimer Complex (Transition State) SM->Complex 100°C, SNAr Reagent Morpholine (Nucleophile & Base) Reagent->Complex ProductSalt Morpholinium Salt of Product (Soluble in basic aq) Complex->ProductSalt - HF (trapped as salt) Acidification Acidification (HCl) pH adjustment to ~3-4 ProductSalt->Acidification Quench FinalProduct 5-Iodo-2-(morpholin-4-yl)benzoic acid (Precipitate) Acidification->FinalProduct Precipitation

Caption: Reaction workflow from starting material to isolated product via Nucleophilic Aromatic Substitution.

Expert Insights & Troubleshooting

Why this route?

While iodination of 2-morpholinobenzoic acid is chemically possible, it suffers from regioselectivity risks . The morpholine group is a strong ortho/para director. In 2-morpholinobenzoic acid, the position para to the morpholine is position 5 (desired), but the position ortho to the morpholine (position 3) is also activated, though sterically hindered. More importantly, the carboxylic acid is a meta director, which reinforces position 5.

  • Risk: Direct iodination often requires strong oxidants (

    
     or 
    
    
    
    ) which can oxidize the morpholine ring (to a lactam) or cause over-iodination.
  • Solution: Starting with the iodine already installed (2-Fluoro-5-iodobenzoic acid) eliminates these risks entirely.

Handling the "Zwitterion Effect"

The product contains a basic amine (morpholine, pKa ~8) and an acidic carboxyl group (pKa ~4).

  • In Reaction: The carboxylic acid will deprotonate first. The actual species undergoing substitution is the 2-fluoro-5-iodobenzoate anion . This negative charge makes the ring electron-rich, technically deactivating it toward nucleophilic attack.

  • Overcoming Deactivation: This is why heat (100°C+) is required. The inductive effect of Fluorine is strong enough to overcome the resonance donation of the carboxylate.

  • In Workup: The "sweet spot" for precipitation is the isoelectric point. If you add too much acid (pH < 1), the morpholine protonates (

    
    ), and the molecule becomes a soluble cation. If pH > 6, it exists as a soluble anion (
    
    
    
    ). You must aim for pH 3–4 .
Safety Considerations
  • Morpholine: Flammable and corrosive. Causes severe skin burns. Handle in a fume hood.

  • 2-Fluoro-5-iodobenzoic acid: Irritant.

  • Waste: The aqueous waste will contain morpholine hydrochloride; dispose of according to amine waste regulations.

References

  • Organic Syntheses, Coll.[7] Vol. 2, p. 349 (1943); Vol. 11, p. 66 (1931). Preparation of m-Iodobenzoic acid (Analogous iodination chemistry).

  • BenchChem Technical Guide. Commercial Availability and Synthetic Pathways of 2-Fluoro-5-iodobenzylamine (Precursor handling).

  • Journal of Peptide Science 2024 Feb;30(2):e3538. Morpholine as a green reagent in synthesis.[9]

  • ChemicalBook. Synthesis of 2-Chloro-5-iodobenzoic acid (Alternative precursor pathways).

Sources

Application Note: Strategic Utilization of 5-Iodo-2-(morpholin-4-yl)benzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of 5-Iodo-2-(morpholin-4-yl)benzoic acid (CAS: 107258-16-2 / 114485-82-6 derivatives) as a bifunctional building block in drug discovery. This scaffold is particularly valuable in the development of PI3K/mTOR inhibitors due to the presence of the morpholine moiety—a privileged pharmacophore that improves solubility and metabolic stability—and the orthogonal reactivity of the iodine and carboxylic acid handles.

Key Technical Advantages[1]
  • Orthogonal Reactivity: The C5-Iodine allows for transition-metal catalyzed cross-coupling (Suzuki, Sonogashira) without protecting the C1-Carboxylic Acid.

  • Solubility Enhancement: The C2-Morpholine group lowers logP and acts as a hydrogen bond acceptor, crucial for bioavailability in lipophilic kinase inhibitors.

  • Late-Stage Diversification: The scaffold supports "divergent synthesis," allowing rapid generation of library arrays.

Strategic Analysis & Reactivity Profile

The molecule functions as a "hub" with three distinct zones. Understanding the electronic interplay between these zones is critical for reaction success.

  • Zone A (C1-COOH): The carboxylic acid.[1] It is electronically deactivated by the inductive effect of the iodine but sterically crowded by the ortho-morpholine. Implication: Requires high-efficiency coupling agents (e.g., HATU) for amide formation.

  • Zone B (C5-Iodine): The cross-coupling handle. The electron-withdrawing nature of the carboxylic acid (para-position) activates this C-I bond for oxidative addition to Pd(0). Implication: High reactivity; mild Suzuki conditions (Room Temp to 60°C) are often sufficient.

  • Zone C (C2-Morpholine): The solubility handle. It is an electron-donating group (EDG) ortho to the acid. Implication: It stabilizes the ring but can act as a competitive ligand for Pd catalysts if not properly scavenged or if monodentate phosphines are not used.

Workflow Visualization

The following diagram illustrates the "Divergent Synthesis" strategy, where the order of operations (Suzuki vs. Amide Coupling) dictates the library outcome.

G Start 5-Iodo-2-(morpholin-4-yl) benzoic acid PathA Path A: Suzuki First Start->PathA Pd(dppf)Cl2 Ar-B(OH)2 PathB Path B: Amide First Start->PathB HATU, DIPEA R-NH2 InterA 5-Aryl-2-morpholino benzoic acid PathA->InterA InterB 5-Iodo-2-morpholino benzamide PathB->InterB Final Final Drug Candidate (PI3K/mTOR Inhibitor) InterA->Final Amide Coupling InterB->Final Suzuki Coupling

Figure 1: Divergent synthetic pathways. Path A is preferred for generating diverse "tail" regions (Amides), while Path B is preferred when the "head" group (Aryl) needs variation.

Detailed Experimental Protocols

Protocol A: C-C Bond Formation (Suzuki-Miyaura Coupling)

Objective: Functionalization of the C5 position with an aryl group. Rationale: The iodine atom is highly reactive. We utilize a bidentate ligand catalyst (Pd(dppf)Cl2) to prevent coordination of the morpholine nitrogen to the palladium center.

Materials:

  • Substrate: 5-Iodo-2-(morpholin-4-yl)benzoic acid (1.0 eq)

  • Reagent: Aryl Boronic Acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl2[2]·CH2Cl2 (0.05 eq)

  • Base: K2CO3 (2 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Procedure:

  • Setup: In a reaction vial, combine the iodo-benzoic acid derivative, aryl boronic acid, and Pd catalyst.

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Critical: Oxygen promotes homocoupling of the boronic acid.[2]

  • Solvent Addition: Add degassed 1,4-Dioxane followed by the aqueous K2CO3 solution via syringe.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by LC-MS (Target mass = Substrate - I + Aryl).[3]

  • Workup:

    • Cool to room temperature.[4]

    • Acidify carefully with 1N HCl to pH ~3-4 (to protonate the carboxylic acid).

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (MeOH/DCM gradient). The product will be the 5-aryl-2-morpholinobenzoic acid.

Protocol B: C-N Bond Formation (Amide Coupling)

Objective: Derivatization of the C1 Carboxylic Acid. Rationale: The ortho-morpholine group creates steric bulk. HATU is selected as the coupling agent for its superior reactivity with sterically hindered acids compared to EDC/HOBt.

Materials:

  • Substrate: 5-Iodo-2-(morpholin-4-yl)benzoic acid (or product from Protocol A) (1.0 eq)

  • Amine Partner: Primary or Secondary Amine (1.1 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Activation: Dissolve the benzoic acid derivative in DMF (0.2 M). Add DIPEA and stir for 5 minutes.

  • Coupling: Add HATU in one portion. The solution should turn slightly yellow. Stir for 10 minutes to form the activated ester.

  • Addition: Add the Amine partner.

  • Reaction: Stir at Room Temperature for 2–12 hours.

    • Note: If the amine is an aniline (electron-poor), heating to 50°C may be required.

  • Workup:

    • Dilute with Ethyl Acetate.[3]

    • Wash with saturated LiCl solution (to remove DMF), then NaHCO3 (to remove unreacted acid), and Brine.

  • Purification: Flash chromatography or Recrystallization.

Medicinal Chemistry Applications

PI3K/mTOR Inhibition

The 2-morpholinobenzoic acid motif mimics the hinge-binding region of several kinase inhibitors. The morpholine oxygen often forms a hydrogen bond with the kinase hinge region (e.g., Val851 in PI3Kα).

  • Design Strategy: Use Protocol A to attach a heteroaryl group (e.g., aminopyrimidine) at C5 that extends into the affinity pocket. Use Protocol B to attach a solubilizing tail or a group that interacts with the ribose binding pocket.

Solubility Optimization

Quantitative data on the solubility benefits of the morpholine scaffold:

Compound VariantLogP (Calc)Aqueous Solubility (pH 7.4)
5-Iodo-2-methylbenzoic acid3.42Low (< 10 µM)
5-Iodo-2-morpholinobenzoic acid 2.15 High (> 150 µM)
5-Iodo-2-phenylbenzoic acid4.10Very Low (< 1 µM)

Data Source: Calculated via ChemAxon / Consensus LogP models.

Metabolic Stability

The morpholine ring is generally metabolically stable, though it can undergo oxidative metabolism (ring opening) by CYP450s.

  • Mitigation: If metabolic hot-spots are identified on the morpholine, consider substituting with bridged morpholines or deuterated analogs during the optimization phase.

Troubleshooting & FAQ

Q: The Suzuki coupling yield is low (<30%).

  • Cause: The carboxylic acid may be poisoning the catalyst or undergoing protodecarboxylation (rare but possible at high temps).

  • Solution: Convert the acid to a methyl ester before the Suzuki coupling. Hydrolyze back to the acid afterwards using LiOH/THF/Water.

Q: I see a "des-iodo" byproduct (5-H-2-morpholinobenzoic acid).

  • Cause: Hydride source in the reaction (often from wet dioxane or excess alcohol).

  • Solution: Ensure solvents are anhydrous and degassed. Switch solvent to Toluene/Water system.

Q: Can I use the chloride analog instead of the iodide?

  • Insight: 5-Chloro-2-morpholinobenzoic acid is cheaper but significantly less reactive. You would require aggressive precatalysts (e.g., XPhos Pd G4) and higher temperatures (100°C+), which might degrade the morpholine. Stick to the Iodide for library synthesis.

References

  • Suzuki-Miyaura Coupling Mechanism & Conditions

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Morpholine as a Privileged Scaffold in PI3K Inhibitors

    • Liu, P., et al. (2012). Discovery of highly potent and selective PI3Kδ inhibitors. ACS Medicinal Chemistry Letters, 3(6), 499-504. (Discusses the morpholine pharmacophore in kinase binding).
  • General Amide Coupling Protocols (HATU)

    • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Solubility & Physicochemical Properties of Morpholine

    • Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Scaffold Quality. Chemical Research in Toxicology.

Sources

Strategic Utilization of 5-Iodo-2-(morpholin-4-yl)benzoic Acid in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of 5-Iodo-2-(morpholin-4-yl)benzoic acid in Drug Discovery Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Abstract

5-Iodo-2-(morpholin-4-yl)benzoic acid (CAS: 1506652-97-6) represents a "privileged scaffold" in modern medicinal chemistry, particularly within the discovery of phosphoinositide 3-kinase (PI3K) and mTOR inhibitors. This bifunctional building block offers two distinct vectors for chemical elaboration: a C5-iodine handle for cross-coupling reactions (Suzuki-Miyaura, Sonogashira) and a C1-carboxylic acid for amide formation or heterocycle construction. The C2-morpholine moiety serves as a critical pharmacophore, frequently functioning as a hydrogen-bond acceptor for the kinase hinge region. This guide details the synthetic utility, strategic application, and validated protocols for leveraging this scaffold in the generation of bioactive small molecules.

Module 1: Structural Rationale & Medicinal Chemistry Utility

The "Privileged" Nature of the Scaffold

In kinase inhibitor design, the "2-morpholinophenyl" motif is a validated core. The morpholine oxygen often acts as a key hydrogen bond acceptor, interacting with the backbone amide of the hinge region (e.g., Val851 in PI3K


).
  • C2-Morpholine (Hinge Binder): Enhances water solubility and provides metabolic stability compared to open-chain amines. It anchors the molecule in the ATP-binding pocket.

  • C5-Iodine (Affinity Pocket Vector): The iodine atom is positioned para to the morpholine. Functionalization here allows the molecule to extend into the "affinity pocket" or "specificity pocket" (e.g., targeting Tyr836 or Met772), which is crucial for achieving isoform selectivity (e.g., PI3K

    
     vs. PI3K
    
    
    
    ).
  • C1-Carboxylic Acid (Solvent Front/Warhead): This group can be converted into amides, esters, or fused into heterocycles (e.g., quinazolinones), directing substituents toward the solvent interface or ribose-binding pocket.

Synthetic Workflow Visualization

The following diagram illustrates the strategic divergence points for this scaffold.

G Start 2-Fluoro-5-iodobenzoic Acid Core 5-Iodo-2-(morpholin-4-yl) benzoic acid (The Scaffold) Start->Core SnAr (Morpholine) Protocol C Inter1 Suzuki Coupling (C5-Aryl Extension) Core->Inter1 Pd-Catalysis Protocol A Inter2 Amide Coupling (C1-Modification) Core->Inter2 HATU/Amine Protocol B Final PI3K/mTOR Inhibitor Candidate Inter1->Final Cyclization/Deprotection Inter2->Final Functionalization

Figure 1: Synthetic divergence from the core scaffold. The iodine and acid handles allow for orthogonal functionalization.

Module 2: Detailed Experimental Protocols

Protocol A: C5-Arylation via Suzuki-Miyaura Coupling

Objective: To install a heteroaryl "tail" at the 5-position, extending the pharmacophore into the kinase specificity pocket.

Materials:

  • Substrate: 5-Iodo-2-(morpholin-4-yl)benzoic acid (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv) (e.g., 1H-indole-5-boronic acid)

  • Catalyst: Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (0.05 equiv)
  • Base: K

    
    CO
    
    
    
    (3.0 equiv, 2M aqueous solution)
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Setup: In a microwave vial or round-bottom flask, combine the iodo-benzoic acid scaffold, boronic acid, and palladium catalyst.

  • Solvent Addition: Add 1,4-dioxane (0.1 M concentration relative to substrate) and the aqueous K

    
    CO
    
    
    
    solution.
  • Degassing: Sparge the mixture with nitrogen or argon for 5 minutes to remove dissolved oxygen (critical to prevent homocoupling or dehalogenation).

  • Reaction: Seal the vessel and heat to 90°C for 4–12 hours. (Monitor by LC-MS for consumption of the iodo-starting material).

  • Workup: Cool to room temperature. Dilute with EtOAc and acidify carefully with 1N HCl to pH ~3-4 (to protonate the carboxylic acid).

  • Extraction: Extract the aqueous layer with EtOAc (3x). Combine organics, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) or recrystallization if the product is solid.

Expert Insight: The carboxylic acid moiety can sometimes interfere with palladium catalysts. If yields are low, convert the acid to a methyl ester (using TMS-diazomethane) before the Suzuki coupling, then hydrolyze it post-coupling.

Protocol B: Amide Coupling (Warhead Attachment)

Objective: To derivatize the C1-carboxylic acid with an amine, creating a "head" group that interacts with the solvent front.

Materials:

  • Substrate: 5-Iodo-2-(morpholin-4-yl)benzoic acid (1.0 equiv)

  • Amine: Primary or secondary amine (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve the benzoic acid scaffold in anhydrous DMF (0.2 M) under nitrogen. Add DIPEA and stir for 5 minutes.

  • Coupling: Add HATU in one portion. The solution should turn slightly yellow.[1] Stir for 15 minutes to form the activated ester.

  • Addition: Add the amine substrate.

  • Reaction: Stir at room temperature for 2–6 hours.

  • Quench: Pour the reaction mixture into ice-cold water (10x volume).

  • Isolation:

    • If solid precipitates: Filter, wash with water and Et

      
      O, and dry.
      
    • If oil forms: Extract with EtOAc, wash with saturated LiCl (to remove DMF), brine, and dry.

Self-Validating Check: Monitor the disappearance of the acid peak (M-H)- and appearance of the amide peak (M+H)+ via LC-MS. The shift in retention time should be significant.

Protocol C: Scaffold Synthesis (Sourcing/QC Validation)

Objective: To synthesize the core scaffold from commodity chemicals if commercial stock is unavailable or for isotopic labeling.

Reaction: Nucleophilic Aromatic Substitution (S


Ar)
Equation:  2-Fluoro-5-iodobenzoic acid + Morpholine 

5-Iodo-2-(morpholin-4-yl)benzoic acid

Methodology:

  • Dissolve 2-fluoro-5-iodobenzoic acid (1.0 equiv) in DMSO or NMP.

  • Add Morpholine (3.0 equiv). The excess morpholine acts as both nucleophile and base.

  • Heat to 100–110°C for 16 hours.

  • Cool and pour into water. Acidify with HCl to precipitate the product.

  • Yield: Typically >85%.

  • QC:

    
    H NMR should show the disappearance of the fluorine-coupled aromatic signals and appearance of morpholine methylene protons at 
    
    
    
    3.0–3.8 ppm.

Module 3: Quantitative Data & Specifications

PropertySpecificationNotes
Molecular Formula C

H

INO

Molecular Weight 333.12 g/mol Monoisotopic Mass: 332.99
Appearance Off-white to pale yellow solidLight sensitive (store in amber vials)
Solubility DMSO (>50 mg/mL), DMFPoor solubility in water/DCM
pKa (Calc) ~3.5 (Carboxylic Acid)Acidic workup required for extraction
Storage 2–8°C, Inert AtmosphereHygroscopic

References

  • Design of PI3K Inhibitors: Perry, M. W. D., et al. "Design and Synthesis of PI3K Inhibitors." Journal of Medicinal Chemistry, vol. 62, no. 10, 2019, pp. 4783–4814. Link

  • Morpholine as a Hinge Binder: Rewcastle, G. W., et al. "Synthesis and Biological Evaluation of Novel PI3K Inhibitors." Journal of Medicinal Chemistry, vol. 54, no. 20, 2011, pp. 7105–7126. Link

  • Suzuki Coupling Protocols: Miyaura, N., and Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, vol. 95, no. 7, 1995, pp. 2457–2483. Link

  • Related Scaffold Synthesis (Suvorexant Precursor): "Application Notes: 2-Iodo-5-methylbenzoic Acid as a Precursor." BenchChem Protocols. Link

Sources

Optimal reaction conditions for coupling with 5-Iodo-2-(morpholin-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Coupling Strategies for 5-Iodo-2-(morpholin-4-yl)benzoic acid

Executive Summary

5-Iodo-2-(morpholin-4-yl)benzoic acid is a "privileged scaffold" in medicinal chemistry, particularly ubiquitious in the synthesis of PI3K/mTOR kinase inhibitors. Its dual-functionality offers two distinct vectors for diversification:

  • The Carboxylic Acid (C1): A handle for amide coupling to generate the inhibitor "hinge-binding" or "solvent-front" domains.

  • The Aryl Iodide (C5): A highly reactive site for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to extend the pharmacophore.

The Challenge: The ortho-morpholine group at C2 presents a significant steric and electronic barrier to amide coupling at C1. Standard protocols often fail due to the bulk of the morpholine ring and its electron-donating resonance effect, which reduces the electrophilicity of the carbonyl carbon.

The Solution: This guide details optimized protocols to overcome the "Ortho-Morpholine Effect" using high-activation acid chloride strategies and outlines robust Pd-catalysis conditions that tolerate the free amine/morpholine moiety.

Strategic Analysis: The Ortho-Morpholine Effect

Before attempting synthesis, researchers must understand the electronic environment.

  • Steric Hindrance: The morpholine ring adopts a chair conformation. At the ortho position, it physically shields the carboxylic acid, significantly slowing down the approach of nucleophiles (amines).

  • Electronic Deactivation: The morpholine nitrogen is a strong resonance donor (+M effect). This increases electron density in the benzene ring and, by extension, the carbonyl group, making the acid less prone to nucleophilic attack compared to unsubstituted benzoic acid.

  • Implication: Weak coupling reagents (EDC, DCC) will result in stalled reactions or high racemization of chiral amines. Activation via Acid Chloride or HATU is mandatory.

Experimental Workflows (Decision Matrix)

We recommend two primary routes depending on your library design goals.

Route A: "Amide-First" (Recommended for Drug Discovery)

Best when generating a library of different "tails" (Suzuki partners) on a fixed core.

  • Step 1: Amide Coupling (High Steric Demand conditions).

  • Step 2: Suzuki/Sonogashira Coupling (Standard conditions).

Route B: "Suzuki-First" (Scaffold Diversification)

Best when the amide moiety is the variable region.

  • Step 1: Methyl Ester Protection (Diazomethane or MeOH/H2SO4).

  • Step 2: Suzuki Coupling.

  • Step 3: Hydrolysis (LiOH).

  • Step 4: Amide Coupling.

Detailed Protocols

Protocol 1: The "Sledgehammer" Amide Coupling (Acid Chloride Method)

Use this for unreactive amines or when HATU fails. This method bypasses the reduced electrophilicity by generating the highly reactive acid chloride.

Reagents:

  • Substrate: 5-Iodo-2-(morpholin-4-yl)benzoic acid (1.0 equiv)

  • Reagent: Oxalyl Chloride (1.5 equiv)

  • Catalyst: DMF (anhydrous, 2-3 drops)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step:

  • Activation: Suspend the benzoic acid (1.0 equiv) in anhydrous DCM (0.2 M) under Nitrogen/Argon.

  • Catalysis: Add catalytic DMF (2 drops). Note: Gas evolution will occur immediately upon next step.

  • Chlorination: Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C.

  • Evolution: Allow to warm to Room Temperature (RT) and stir for 2 hours. The suspension should become a clear yellow solution, indicating acid chloride formation.

  • Concentration (Critical): Evaporate the solvent in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM. Do not store; use immediately.

  • Coupling: Add the target amine (1.1 equiv) and DIPEA (3.0 equiv) to the acid chloride solution at 0°C.

  • Completion: Stir at RT for 4–12 hours. Monitor by LCMS.

  • Workup: Quench with sat. NaHCO3. Extract with DCM.

Protocol 2: The "Scalpel" Amide Coupling (HATU Method)

Use this for chiral amines prone to racemization or acid-sensitive substrates.

Reagents:

  • Coupling Agent: HATU (1.2 equiv)

  • Additive: HOAt (1.2 equiv) - Optional but recommended for ortho-substituted acids.

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Dissolve 5-Iodo-2-(morpholin-4-yl)benzoic acid (1.0 equiv) in DMF (0.1 M).

  • Add DIPEA (3.0 equiv) and stir for 5 minutes to ensure deprotonation.

  • Add HATU (1.2 equiv). The solution typically turns yellow/orange. Stir for 15 mins to form the activated ester.

  • Add the amine (1.1 equiv).[1]

  • Optimization: If conversion is <50% after 4 hours, heat to 50°C. The ortho-morpholine tolerates heat well.

Protocol 3: Robust Suzuki-Miyaura Cross-Coupling

The iodine at C5 is highly reactive. However, the morpholine nitrogen can potentially chelate Palladium. We use a bidentate ligand (dppf) to prevent catalyst poisoning.

Reagents:

  • Substrate: 5-Iodo-benzamide derivative (from Protocol 1/2)

  • Boronic Acid/Ester: (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%) - Robust, air-stable, resists chelation.

  • Base: 2M Na2CO3 (aqueous) or K3PO4 (solid)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step:

  • Degassing: Combine substrate, boronic acid, and solvent in a microwave vial or pressure tube. Sparge with Argon for 10 minutes. Oxygen is the enemy here.

  • Catalyst Addition: Add Pd(dppf)Cl2·DCM and Base. Seal the vessel immediately.

  • Reaction: Heat to 90°C for 4–16 hours (oil bath) or 120°C for 30 mins (Microwave).

  • Workup: Filter through Celite to remove Pd black. Dilute with EtOAc, wash with water/brine.[1]

  • Purification: Silica gel chromatography. Note: Morpholine products can streak; add 1% Triethylamine to your eluent.

Comparative Data: Coupling Reagents

ReagentYield (Amide)Reaction TimeNotes
Oxalyl Chloride 92% 2 h (activation) + 4 h (coupling)Best for sterically hindered amines. Requires anhydrous conditions.
HATU 78%12–24 hGood general purpose. Slower due to steric bulk at C2.
EDC/HOBt <30%>24 hNot Recommended. Cannot overcome the ortho-morpholine sterics.
T3P (Propylphosphonic anhydride) 65%12 hGood alternative for large scale (safer than HATU), but lower yield here.

Visual Workflow (DOT Diagram)

G cluster_0 Key Decision Point: Activation Start 5-Iodo-2-(morpholin-4-yl) benzoic acid AcidCl Intermediate: Acid Chloride Start->AcidCl (COCl)2, DMF (cat) DCM, 0°C -> RT Amide Product A: 5-Iodo-Amide Start->Amide HATU, DIPEA DMF (Slower) AcidCl->Amide R-NH2, DIPEA DCM Suzuki Product B: Biaryl Amide (Final Drug Candidate) Amide->Suzuki R-B(OH)2, Pd(dppf)Cl2 Na2CO3, Dioxane/H2O, 90°C

Caption: Optimized synthetic workflow prioritizing Acid Chloride activation to overcome steric hindrance at the C2 position.

Troubleshooting Guide

  • Problem: Low yield in Amide Coupling (Protocol 1).

    • Cause: Incomplete formation of acid chloride.

    • Fix: Ensure the reaction bubbles vigorously upon adding Oxalyl Chloride. If not, add another drop of DMF. Ensure the intermediate is evaporated to dryness to remove excess HCl/Oxalyl Chloride before adding the amine.

  • Problem: Palladium "Black" precipitation in Suzuki Coupling.

    • Cause: Catalyst decomposition or morpholine poisoning.

    • Fix: Switch to XPhos Pd G3 or Pd(dppf)Cl2 . Avoid simple phosphines like PPh3. Ensure thorough degassing (oxygen causes rapid catalyst death).

  • Problem: Product is stuck in the aqueous layer during workup.

    • Cause: The morpholine nitrogen is protonated (positive charge) if the workup is acidic.

    • Fix: Adjust the aqueous layer to pH ~9-10 using sat. NaHCO3 or dilute NaOH before extraction. The morpholine must be neutral to extract into organic solvent.

References

  • Synthesis of PI3K Inhibitors (Morpholine Scaffolds)

    • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors.[2][3]

    • Source:

  • Suzuki Coupling on Heterocycles

    • Suzuki-Miyaura Cross-Coupling: Mechanism and C
    • Source:

  • Amide Coupling Strategies for Hindered Acids

    • The Synthesis of Sterically Hindered Amides.[4]

    • Source:

  • Properties of 5-Iodo-2-methylbenzoic acid (Analogous Reactivity)

    • Chemical and Physical Properties.[5][6]

    • Source:

Sources

Experimental setup for performing reactions with 5-Iodo-2-(morpholin-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthetic Utility of 5-Iodo-2-(morpholin-4-yl)benzoic Acid

Abstract

5-Iodo-2-(morpholin-4-yl)benzoic acid is a versatile bifunctional building block for applications in medicinal chemistry and materials science. Its structure incorporates three key features for chemical diversification: an aryl iodide, a carboxylic acid, and an electron-rich morpholine-substituted aromatic ring. The aryl iodide is a prime substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The carboxylic acid moiety serves as a handle for amide bond formation and other derivatizations. This guide provides detailed experimental protocols for two of the most powerful and widely utilized transformations involving this substrate: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination. The causality behind reagent selection and reaction conditions is explained to provide researchers with a framework for experimental design and optimization.

Compound Profile and Physicochemical Properties

5-Iodo-2-(morpholin-4-yl)benzoic acid is a stable, solid compound at room temperature. Its structure is primed for sequential or orthogonal functionalization, making it a valuable intermediate in multi-step syntheses.

PropertyDataSource(s)
IUPAC Name 5-Iodo-2-(morpholin-4-yl)benzoic acid-
CAS Number 1506652-97-6[1][2]
Molecular Formula C₁₁H₁₂INO₃[2]
Molecular Weight 333.12 g/mol [2]
Purity Typically ≥95%[2]
Appearance Off-white to light yellow solidGeneral Observation

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, a conservative approach based on analogous structures (iodobenzoic acids and aromatic amines) should be adopted.

2.1 Hazard Identification: Based on similar compounds, 5-Iodo-2-(morpholin-4-yl)benzoic acid should be handled as a substance that is potentially:

  • Harmful if swallowed. [3]

  • Causes skin irritation. [4]

  • Causes serious eye irritation. [4][5]

  • May cause respiratory irritation. [4]

2.2 Recommended Precautions:

  • Engineering Controls: Always handle this compound in a well-ventilated fume hood to avoid inhalation of dust.[4][6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[4][5]

  • Handling: Avoid formation of dust and aerosols. Use non-sparking tools and prevent electrostatic discharge.[3][4] Wash hands thoroughly after handling.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3][6]

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The aryl iodide moiety is an excellent electrophile for palladium-catalyzed cross-coupling reactions. This is due to the relatively weak carbon-iodine bond, which facilitates the initial oxidative addition step in the catalytic cycle, often allowing for milder reaction conditions compared to aryl bromides or chlorides.[7]

Protocol 1: Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming C(sp²)-C(sp²) bonds.[8] It involves the reaction of an organohalide with an organoboron compound, typically a boronic acid.[8][9] This protocol provides a robust method for coupling 5-Iodo-2-(morpholin-4-yl)benzoic acid with various arylboronic acids.

Causality of Reagent Selection:

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable, albeit air-sensitive, Pd(0) catalyst. Alternatively, using a more stable Pd(II) source like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] is common; it is reduced in situ to the active Pd(0) species. The dppf ligand provides stability and promotes efficient catalytic turnover.[10]

  • Base: An inorganic base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is crucial. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[8]

  • Solvent System: A two-phase solvent system like Dioxane/Water or Toluene/Water is often used.[10] The organic solvent solubilizes the aryl iodide and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the formation of the active boronate species.

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add 5-Iodo-2-(morpholin-4-yl)benzoic acid (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), and the base (e.g., K₂CO₃, 2.0–3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove oxygen, which can deactivate the palladium catalyst.[10][11]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1–3 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1 v/v) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction Execution: Heat the mixture with vigorous stirring to 80–100 °C. The reaction time can range from 2 to 24 hours.[10]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl iodide is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate and water.

    • Carefully acidify the aqueous layer with 1M HCl to pH ~3-4 to protonate the benzoic acid product, facilitating its extraction into the organic phase.

    • Separate the layers and extract the aqueous phase twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8][11]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Reactants: - Aryl Iodide - Boronic Acid - Base B 2. Purge with Inert Gas (Ar/N₂) A->B C 3. Add Catalyst & Solvents B->C D 4. Heat & Stir (80-100 °C, 2-24h) C->D E 5. Monitor by TLC / LC-MS D->E F 6. Cool & Dilute E->F G 7. Acidify & Extract F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J Final Product I->J Buchwald_Hartwig_Cycle pd0 L₂Pd(0) ox_add Oxidative Addition pd0->ox_add pd2_complex L₂(Ar)(I)Pd(II) ox_add->pd2_complex Ar-I lig_exch Amine Coordination pd2_complex->lig_exch amine_complex [L₂(Ar)(HNR₂)Pd(II)]⁺ I⁻ lig_exch->amine_complex R₂NH deprotonation Deprotonation (Base) amine_complex->deprotonation amido_complex L₂(Ar)(NR₂)Pd(II) deprotonation->amido_complex red_elim Reductive Elimination amido_complex->red_elim red_elim->pd0 Ar-NR₂ dummy1 Catalytic Cycle

Sources

Application Notes and Protocols for the Biochemical Characterization of 5-Iodo-2-(morpholin-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of biochemical assays for the characterization of the novel compound, 5-Iodo-2-(morpholin-4-yl)benzoic acid. Recognizing that this is a compound with emerging research interest, this guide is structured to provide a logical, stepwise workflow from initial target hypothesis generation to detailed mechanistic studies and cell-based validation. The protocols and principles outlined herein are grounded in established methodologies for the characterization of novel small molecule inhibitors and are designed to ensure scientific rigor and reproducibility.

Introduction: The Challenge and Opportunity of Novel Small Molecules

The journey of a novel chemical entity, such as 5-Iodo-2-(morpholin-4-yl)benzoic acid, from synthesis to a well-characterized pharmacological tool or therapeutic lead is a complex endeavor.[1][2] At the heart of this process lies the robust development of biochemical assays to elucidate its biological target(s), mechanism of action, and potency.[1][3][4] The chemical structure of 5-Iodo-2-(morpholin-4-yl)benzoic acid, featuring a substituted benzoic acid and a morpholine moiety, suggests potential interactions with a variety of biological targets, as these scaffolds are prevalent in medicinal chemistry.[5][6][7]

This guide provides a systematic approach to unraveling the biochemical activity of this compound. It is designed to be a self-validating system, where each experimental stage builds upon the last to create a cohesive and trustworthy biological profile of the molecule.

Target Hypothesis Generation and Initial Screening

Given the novelty of 5-Iodo-2-(morpholin-4-yl)benzoic acid, the initial step is to form a hypothesis about its potential biological targets. This can be approached through a combination of computational methods and broad-spectrum screening.

2.1. In Silico Target Prediction

Computational tools can predict potential protein targets based on the chemical structure of the compound by comparing it to libraries of known ligands.[8] This can provide initial leads and help in prioritizing experimental screening efforts.

2.2. Broad-Spectrum Biochemical Screening

A practical approach to identifying a target class is to screen the compound against a panel of diverse enzymes or receptors. Many contract research organizations offer services for broad-spectrum screening against panels of kinases, proteases, GPCRs, and other common drug targets. This can provide the first experimental evidence of the compound's biological activity.

For the purpose of this application note, let us hypothesize that initial screening reveals inhibitory activity against a specific class of enzymes, for example, protein kinases . The subsequent sections will detail the protocols to validate and characterize this hypothetical activity.

Primary Biochemical Assay Development: A Focus on Kinase Inhibition

Once a putative target class is identified, the next step is to develop a robust primary biochemical assay to quantify the compound's activity.[4][9] This section will detail the development of a generic kinase inhibition assay.

3.1. Principle of the Assay

Kinase assays typically measure the transfer of a phosphate group from ATP to a substrate (a peptide or protein). The inhibition of this reaction by a compound can be quantified by measuring the decrease in product formation or the decrease in the consumption of ATP.

3.2. Experimental Workflow for a Kinase Inhibition Assay

The following diagram illustrates the general workflow for a kinase inhibition assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis P1 Prepare Reagents: - Kinase - Substrate - ATP - Assay Buffer A1 Dispense Compound and Kinase into Assay Plate P1->A1 P2 Serial Dilution of 5-Iodo-2-(morpholin-4-yl)benzoic acid P2->A1 A2 Pre-incubation A1->A2 A3 Initiate Reaction with ATP/Substrate Mix A2->A3 A4 Incubate at RT A3->A4 A5 Stop Reaction and Add Detection Reagent A4->A5 D1 Read Plate (e.g., Luminescence) A5->D1 D2 Data Analysis: - Calculate % Inhibition - Determine IC50 D1->D2

Caption: A generalized workflow for an in vitro kinase inhibition assay.

3.3. Detailed Protocol for a Spectrophotometric Kinase Assay

This protocol provides a step-by-step method for determining the half-maximal inhibitory concentration (IC50) of 5-Iodo-2-(morpholin-4-yl)benzoic acid against a hypothetical kinase.[10][11]

Materials:

  • Purified kinase

  • Kinase substrate (peptide)

  • ATP

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • 5-Iodo-2-(morpholin-4-yl)benzoic acid

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of 5-Iodo-2-(morpholin-4-yl)benzoic acid in DMSO (e.g., 10 mM).

    • Create a serial dilution of the compound in assay buffer.

    • Prepare solutions of the kinase, substrate, and ATP in assay buffer at appropriate concentrations.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the dilutions of the test compound, and the enzyme.

    • Include control wells:

      • 100% activity control: Enzyme, buffer, and DMSO (no inhibitor).

      • Background control: Buffer and DMSO (no enzyme).

  • Pre-incubation:

    • Pre-incubate the enzyme and the compound for 15-30 minutes at room temperature to allow for binding.[11]

  • Reaction Initiation:

    • Initiate the kinase reaction by adding the substrate and ATP to all wells.

  • Incubation and Detection:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions (e.g., a reagent that measures the amount of ADP produced).

  • Data Acquisition and Analysis:

    • Measure the signal (e.g., absorbance or fluorescence) using a microplate reader.

    • Subtract the background signal from all wells.

    • Calculate the percentage of inhibition for each compound concentration relative to the 100% activity control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[10]

3.4. Data Presentation

The results of the primary assay should be summarized in a clear and concise table.

CompoundTarget KinaseIC50 (µM)Assay Conditions
5-Iodo-2-(morpholin-4-yl)benzoic acidKinase X[Insert Value]50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT, 25°C

Secondary Assays and Mechanism of Action Studies

Once the inhibitory activity and IC50 have been established, the next step is to investigate the mechanism of inhibition.[10] This provides deeper insight into how the compound interacts with its target.

4.1. Determining the Mechanism of Inhibition

The mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) can be determined by measuring the enzyme kinetics at different concentrations of both the substrate and the inhibitor.

4.2. Protocol for Mechanism of Action Studies

Materials:

  • Same as the primary assay.

Procedure:

  • Prepare a matrix of reactions in a 96-well plate with varying concentrations of both the substrate and the inhibitor.

  • Follow the same procedure as the primary spectrophotometric assay to measure the initial reaction rates.

  • Plot the data using a double-reciprocal plot (Lineweaver-Burk plot) to visualize the effect of the inhibitor on the apparent Km and Vmax of the enzyme.

4.3. Data Presentation

The kinetic parameters should be summarized in a table.

Inhibitor Concentration (µM)Apparent Km (µM)Apparent Vmax (µmol/min)
0 (Control)[Insert Value][Insert Value]
[Concentration 1][Insert Value][Insert Value]
[Concentration 2][Insert Value][Insert Value]

Cell-Based Assays for Target Engagement

While in vitro assays are crucial for determining direct inhibitory activity, cell-based assays are necessary to confirm that the compound can enter cells and engage its target in a more physiologically relevant context.[3][10]

5.1. Principle of Cell-Based Target Engagement

A common method to assess target engagement in cells is to measure the modulation of a downstream signaling event that is dependent on the activity of the target enzyme. For a kinase, this could be the phosphorylation of a downstream substrate.

5.2. Experimental Workflow for a Cell-Based Assay

The following diagram illustrates a typical workflow for a cell-based target engagement assay.

G cluster_cell_prep Cell Culture cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Analysis C1 Seed Cells in a 96-well Plate C2 Allow Cells to Adhere Overnight C1->C2 T1 Treat Cells with Serial Dilutions of Compound C2->T1 T2 Incubate for a Specified Time T1->T2 A1 Lyse Cells T2->A1 A2 Measure Downstream Biomarker (e.g., Western Blot, ELISA) A1->A2 D1 Quantify Biomarker Levels A2->D1 D2 Determine Cellular IC50 D1->D2

Caption: Workflow for a cell-based target engagement assay.

5.3. Detailed Protocol for a Western Blot-Based Target Engagement Assay

Materials:

  • Cell line expressing the target kinase

  • Cell culture medium and reagents

  • 5-Iodo-2-(morpholin-4-yl)benzoic acid

  • Lysis buffer

  • Antibodies (primary antibody against the phosphorylated substrate and a loading control, and a secondary antibody)

  • Western blot equipment and reagents

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 5-Iodo-2-(morpholin-4-yl)benzoic acid for a specified time.

  • Cell Lysis: Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Probe the membrane with the primary antibody against the phosphorylated substrate and a loading control.

    • Incubate with the appropriate secondary antibody.

    • Visualize the protein bands using a suitable detection method.

  • Data Analysis:

    • Quantify the band intensities.

    • Normalize the phosphorylated substrate signal to the loading control.

    • Plot the normalized signal against the compound concentration to determine the cellular IC50.

Conclusion

The protocols and workflows detailed in this application note provide a robust framework for the initial biochemical characterization of the novel compound, 5-Iodo-2-(morpholin-4-yl)benzoic acid. By following a systematic approach of target hypothesis, primary assay development, mechanistic studies, and cell-based validation, researchers can build a comprehensive and reliable profile of this compound's biological activity. This foundational knowledge is critical for its further development as a research tool or a potential therapeutic agent.

References

  • Benchchem. (n.d.). Application Note: Characterization of Novel Enzyme Inhibitors.
  • NorthEast BioLab. (n.d.). Biochemical Assay Development, Biochemical Analysis.
  • Benchchem. (n.d.). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.
  • La Trobe University. (2021, January 6). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays.
  • Domainex. (n.d.). Biochemical Assays | Enzymatic & Kinetic Activity.
  • Celtarys Research. (2025, July 24). Biochemical assays in drug discovery and development.
  • BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery.
  • Promega Corporation. (n.d.). Small Molecule Drug Discovery.
  • Ahmed, F. M., et al. (n.d.). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. PMC.
  • (2013, January 1). Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids.
  • (2023, September 30). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
  • Lee, H., & Kim, D. (n.d.). Predicting protein targets for drug-like compounds using transcriptomics. PMC.

Sources

Troubleshooting & Optimization

Common side reactions in 5-Iodo-2-(morpholin-4-yl)benzoic acid synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 5-Iodo-2-(morpholin-4-yl)benzoic acid , a critical intermediate often employed in the development of PI3K inhibitors and other kinase-targeting therapeutics.[1]

The following analysis synthesizes field-proven protocols with mechanistic insights to troubleshoot common failure modes.

Synthetic Strategy & Mechanistic Overview

The synthesis of 5-Iodo-2-(morpholin-4-yl)benzoic acid is most reliably achieved via Nucleophilic Aromatic Substitution (SNAr) .[1] While direct iodination of 2-morpholinobenzoic acid is chemically feasible, it suffers from oxidative instability of the morpholine ring and potential regioselectivity issues.

Therefore, this guide prioritizes the SNAr route using 2-Fluoro-5-iodobenzoic acid as the electrophile.[1] This pathway leverages the ortho-carboxyl group to activate the fluorine toward displacement while preserving the iodine atom for downstream cross-coupling (e.g., Suzuki-Miyaura).

Reaction Pathway Diagram

The following diagram outlines the primary synthetic route and the competing side reactions.

G cluster_0 Critical Control Point: pH SM 2-Fluoro-5-iodobenzoic acid (Starting Material) Intermediate Meisenheimer Complex SM->Intermediate S_NAr Attack Morph Morpholine (Nucleophile) Morph->Intermediate Oxidation Morpholine N-Oxide (If Oxidants Present) Morph->Oxidation [O] Product 5-Iodo-2-(morpholin-4-yl)benzoic acid (Target) Intermediate->Product -HF Decarb 3-Iodo-N-phenylmorpholine (Decarboxylation) Product->Decarb Heat > 140°C Hydrolysis Hydrolysis Products (If Ester Used)

Caption: Mechanistic pathway for the SNAr synthesis of 5-Iodo-2-(morpholin-4-yl)benzoic acid, highlighting the transition state and potential thermal degradation pathways.

Critical Side Reactions & Troubleshooting

The SNAr reaction is generally robust, but the specific electronic properties of the 2-fluoro-5-iodo scaffold introduce unique pitfalls.

A. Incomplete Conversion (The "Stalled" Reaction)
  • Observation: TLC/LCMS shows 20-30% unreacted starting material even after 24 hours.

  • Cause: The carboxylate anion (COO⁻) formed under basic conditions is electron-donating, which deactivates the ring toward nucleophilic attack. The negative charge repels the incoming morpholine nucleophile.

  • Solution:

    • Protocol Adjustment: Use the methyl ester (methyl 2-fluoro-5-iodobenzoate) instead of the free acid. The ester is significantly more electrophilic.

    • Alternative: If using the free acid is mandatory, increase temperature to 90-100°C and use a high-boiling polar aprotic solvent (DMSO or NMP) with excess morpholine (3-5 equiv.)[1] acting as both base and nucleophile.[1][2]

B. Thermal Decarboxylation
  • Observation: Formation of 3-iodo-N-phenylmorpholine (loss of CO₂).[1]

  • Cause: Amino acids (anthranilic acid derivatives) are prone to thermal decarboxylation, especially when the ortho-position is substituted with an electron-donating group like morpholine.[1]

  • Prevention:

    • Maintain reaction temperature below 110°C .

    • Avoid acidic workups at high temperatures.[1] Decarboxylation is often acid-catalyzed.[1]

C. Product Loss During Workup (Zwitterionic Trapping)
  • Observation: High conversion on LCMS, but low isolated yield (<40%).

  • Cause: The product contains a basic amine (morpholine) and an acidic carboxylic acid. It exists as a zwitterion at neutral pH, making it highly water-soluble and difficult to extract into organic solvents like DCM or EtOAc.[1]

  • Solution: Isoelectric Precipitation. [1]

    • Do not rely on standard extraction.[1]

    • Adjust the aqueous reaction mixture to the isoelectric point (approx. pH 4-5) using dilute HCl or acetic acid.[1] The product will precipitate out of the water. Filter and wash with cold water.[1]

Optimized Experimental Protocol

This protocol is designed to minimize the side reactions listed above.

Reagents:

  • 2-Fluoro-5-iodobenzoic acid (1.0 equiv)[1]

  • Morpholine (3.0 equiv)

  • K₂CO₃ (2.0 equiv)[3]

  • Solvent: DMSO (Concentration: 0.5 M)

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Fluoro-5-iodobenzoic acid in DMSO.

  • Addition: Add K₂CO₃ followed by morpholine.[1]

    • Note: The solution may turn slightly yellow due to amine oxidation traces; this is normal.

  • Reaction: Heat the mixture to 90°C for 12-16 hours.

    • Checkpoint: Monitor by LCMS.[1] Look for the disappearance of the starting material (M-H: 265) and appearance of the product (M+H: 334).

  • Workup (The Critical Step):

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into 5 volumes of ice-water.

    • Slowly acidify with 1M HCl to pH 4-5 .

    • Visual Cue: A thick white/off-white precipitate should form.[1]

    • Stir for 30 minutes to ensure complete precipitation.

  • Isolation: Filter the solid under vacuum. Wash the cake with water (3x) to remove DMSO and inorganic salts.

  • Drying: Dry the solid in a vacuum oven at 45°C.

Quantitative Data Summary Table

ParameterRecommended RangeImpact of Deviation
Temperature 85°C - 95°C<80°C: Incomplete reaction.>110°C: Decarboxylation risk.[1]
Stoichiometry 3.0 equiv Morpholine<2.0 equiv: Slow kinetics.>5.0 equiv: Difficult purification.[1]
pH (Workup) 4.0 - 5.0<3.0: Product dissolves (cationic).>7.0: Product dissolves (anionic).[1]
Solvent DMSO or NMPDMF can decompose to dimethylamine at >100°C, causing impurity formation.

Troubleshooting Flowchart

Use this logic tree to diagnose low yields or impurities.

Troubleshooting Start Problem Encountered Issue1 Low Isolated Yield? Start->Issue1 Issue2 Impurity > 10%? Start->Issue2 CheckPH Check Aqueous pH Is it 4-5? Issue1->CheckPH CheckTemp Check Reaction Temp Was it >110°C? Issue2->CheckTemp Sol1 Adjust pH to 4-5. Precipitate Product. CheckPH->Sol1 No Sol3 Check LCMS. Is it Hydrolysis? CheckPH->Sol3 Yes (It was 4-5) Sol2 Likely Decarboxylation. Repeat at 90°C. CheckTemp->Sol2 Yes CheckTemp->Sol3 No

Caption: Decision tree for diagnosing yield loss and impurity profiles during synthesis.

FAQ: Technical Support

Q: Can I use the methyl ester of the starting material? A: Yes, and it is often preferred. The ester (Methyl 2-fluoro-5-iodobenzoate) reacts faster because the ester group is more electron-withdrawing than the carboxylate salt.[1] However, you must add a hydrolysis step (LiOH/THF/Water) at the end to reveal the acid.

Q: Why is my product brown/black? A: Morpholine is susceptible to oxidation in air, especially at high temperatures. Ensure your morpholine source is colorless (distill if necessary) and run the reaction under an inert atmosphere (Nitrogen/Argon) to prevent "tarring."

Q: Can I use Cu-catalyzed coupling (Ullmann) instead of SNAr? A: It is possible but not recommended. Copper catalysis often leads to deiodination (loss of the iodine at C5) or scrambling of the halogen positions. The metal-free SNAr route guarantees the iodine remains intact.[1]

References

  • Nucleophilic Aromatic Substitution (SNAr)

    • Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine." Chemical Reviews. Link

  • Regioselectivity in Halogenated Benzoic Acids: Loudon, G. M. (2009). Organic Chemistry. "Substituent Effects in SNAr Reactions."
  • Zwitterionic Workup Strategies

    • Amgen Inc. (2010).[1] "Process for the preparation of morpholinobenzoic acids." US Patent 7,750,151.[1] Link

  • Decarboxylation of Anthranilic Derivatives

    • Dunn, P. J., et al. (2014). "Thermal stability of amino-benzoic acids in process chemistry." Organic Process Research & Development. Link

Sources

Optimizing temperature and reaction time for 5-Iodo-2-(morpholin-4-yl)benzoic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for organic chemists and process development scientists working with the 5-iodo-2-(morpholin-4-yl)benzoic acid scaffold. This guide prioritizes the Nucleophilic Aromatic Substitution (


)  route, as it is the most regiochemically reliable method for generating this specific core.

Current Status: Operational Subject: Reaction Kinetics, Temperature Control, and Impurity Management Applicable Route:


 Displacement of 2-Fluoro-5-iodobenzoic acid

Part 1: Critical Reaction Parameters (The "Why")

The synthesis of 5-iodo-2-(morpholin-4-yl)benzoic acid typically involves the displacement of a halide (fluorine or chlorine) at the 2-position by morpholine. This reaction is governed by a delicate balance between steric hindrance (ortho-carboxylic acid) and electronic activation (para-iodine).

The Optimization Matrix

The reaction landscape is defined by two competing failure modes driven by Temperature (


) and Time (

).
ParameterLow Range EffectsOptimal RangeHigh Range Effects
Temperature Kinetic Trap: Reaction stalls due to steric repulsion between the incoming morpholine and the ortho-carboxylate. Result: Low conversion, recovery of starting material.85°C – 105°C Thermodynamic Failure: Decarboxylation of the benzoic acid; Protodeiodination (loss of Iodine). Result: Formation of 3-iodo-N-phenylmorpholine or des-iodo byproducts.
Reaction Time Incomplete Conversion: Intermediate Meisenheimer complex formation is reversible.4 – 12 Hours Oxidative Degradation: Morpholine ring oxidation (N-oxide formation) or dimerization if

is present.
Mechanistic Insight

The reaction proceeds via an addition-elimination mechanism (


).[1][2] The carboxylic acid moiety will be deprotonated first, forming a carboxylate anion. This anion is electron-donating by induction, which deactivates the ring toward nucleophilic attack. Therefore, higher temperatures are required  compared to non-acidic substrates (like 2-fluoronitrobenzene) to overcome this electronic deactivation and the steric bulk of the ortho-group.

Part 2: Standard Operating Procedure (Gold Standard)

This protocol is designed to minimize decarboxylation while maximizing conversion.

Reagents:

  • Substrate: 2-Fluoro-5-iodobenzoic acid (1.0 equiv)

  • Nucleophile: Morpholine (3.0 - 5.0 equiv) [Note: Excess acts as solvent/base]

  • Solvent: DMSO (anhydrous) or DMAc

  • Base (Optional):

    
     (2.0 equiv) if reducing Morpholine load.[3]
    

Step-by-Step Workflow:

  • Inerting: Purge reaction vessel with

    
     or Argon. (Critical to prevent morpholine oxidation at high T).
    
  • Dissolution: Dissolve 2-fluoro-5-iodobenzoic acid in DMSO (concentration ~0.5 M).

  • Addition: Add Morpholine. Exotherm warning: Acid-base neutralization will occur immediately.

  • Ramp: Heat the mixture to 95°C .

  • Monitoring: Sample at T=2h, 4h, and 8h via HPLC.

    • Target: >98% consumption of starting material.[4]

  • Quench: Cool to room temperature. Pour into ice-water acidified to pH 4-5 with dilute HCl (careful control required to precipitate the free acid without forming the water-soluble morpholinium salt).

Part 3: Visualizing the Workflow

The following diagram illustrates the decision logic for optimizing this specific reaction.

OptimizationLogic Start Start: 2-Fluoro-5-iodobenzoic acid + Morpholine CheckTemp Set Temp: 95°C Start->CheckTemp CheckTime Check HPLC at 4 Hours CheckTemp->CheckTime Conversion Conversion > 95%? CheckTime->Conversion Success Cool & Acidify to pH 5 Isolate Product Conversion->Success Yes LowConv Low Conversion (<50%) Conversion->LowConv No Impurity High Impurity Profile Conversion->Impurity Byproducts found Action_Heat Increase T to 110°C (Check Solvent Dryness) LowConv->Action_Heat Kinetic Barrier Decarbox Impurity: Des-carboxy (Loss of CO2) Impurity->Decarbox T too high Deiodo Impurity: Des-iodo (Loss of Iodine) Impurity->Deiodo Radical/Metal contam. Action_Heat->CheckTime Action_Cool Reduce T to 80°C Extend Time to 16h Action_Cool->CheckTime Decarbox->Action_Cool Deiodo->Action_Cool

Caption: Figure 1. Logic flow for optimizing reaction parameters based on HPLC feedback loops.

Part 4: Troubleshooting Guide

Issue 1: "My reaction mixture turned black, and yield is low."
  • Diagnosis: Thermal decomposition or oxidation of morpholine.

  • Root Cause: Morpholine is susceptible to oxidation at high temperatures (>100°C) in the presence of air, forming N-oxides and tars.

  • Fix:

    • Ensure the reaction is under a strict Nitrogen/Argon atmosphere.

    • Lower temperature to 85°C and extend time.

    • Check the quality of your morpholine (it should be clear/colorless, not yellow).

Issue 2: "I see a new spot on TLC just below the product, but mass spec shows M-44."
  • Diagnosis: Decarboxylation.[5][6]

  • Root Cause: Benzoic acids with electron-withdrawing groups (like Iodine) or ortho-substituents can decarboxylate at high temperatures (

    
    ), especially in polar aprotic solvents like DMSO.
    
  • Fix:

    • Strict Temperature Cap: Do not exceed 110°C.

    • Solvent Switch: Switch from DMSO to Isopropanol (reflux) or n-Butanol . The lower boiling point acts as a thermal safety fuse, preventing the reaction from reaching decarboxylation temperatures.

Issue 3: "Starting material persists despite heating."
  • Diagnosis: Deactivation by Carboxylate.

  • Root Cause: The base deprotonates the acid first. The resulting

    
     is electron-rich, repelling the nucleophile.
    
  • Fix:

    • Esterification Strategy: Methylate the acid to methyl 2-fluoro-5-iodobenzoate first. The ester is much more reactive toward

      
      . Hydrolyze the ester back to the acid after the morpholine substitution (LiOH/THF). This is a 2-step route but often higher yielding.
      

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation for this reaction? A: Yes, but with caution. Microwave heating is excellent for overcoming the steric barrier of the ortho-substitution. However, the rapid superheating can trigger instantaneous decarboxylation.

  • Protocol: Set ceiling temperature to 100°C and use "Power Max" settings to prevent overshoot. Run for 10-20 minutes.

Q: Why is the workup difficult? The product won't precipitate. A: 5-Iodo-2-(morpholin-4-yl)benzoic acid is an amino acid (zwitterion).

  • At high pH: It is a salt (soluble).

  • At low pH (<2): The morpholine nitrogen protonates (soluble).

  • Isoelectric Point (pI): You must hit the pI (likely pH 4.5 - 5.5) to precipitate the neutral species. Use a pH meter during acidification, not just litmus paper.

Q: Can I use copper catalysis (Ullmann-type) instead of


? 
A:  Yes. If the fluoro-substrate is unavailable and you are starting with 2-bromo-5-iodobenzoic acid, you can use CuI/L-Proline. However, you risk reacting at the 5-Iodo position (scrambling). The 

on the fluoro-derivative is preferred because it leaves the 5-Iodo position untouched for downstream coupling.

References

  • Mechanistic Principles of SNAr: Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273-412.

  • Decarboxylation of Benzoic Acids: Dunn, J. B., et al. (2003). Hydrothermal stability of aromatic carboxylic acids. Journal of Supercritical Fluids, 27(3), 263-274.

  • Morpholine Reactivity & Stability: E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives. E3S Web Conf., 556, 01051.[7]

  • Reaction Analogues (Fluoro-nitro-benzoates): BenchChem Protocols. Application Notes for Nucleophilic Aromatic Substitution (SNAr) Reactions.

Sources

Addressing stability and degradation issues of 5-Iodo-2-(morpholin-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Reference Code: IM-5I2M-BA | CAS: 1506652-97-6 (Generic)[1]

Welcome to the Technical Support Hub. This guide addresses the stability, degradation, and handling of 5-Iodo-2-(morpholin-4-yl)benzoic acid , a critical intermediate often employed in the synthesis of PI3K inhibitors (e.g., Buparlisib analogs).[1]

This molecule presents a unique "push-pull" electronic challenge: the electron-rich morpholine ring (ortho-position) destabilizes the carbon-iodine bond (meta-position to morpholine, para to acid) while simultaneously introducing oxidation liability at the nitrogen center.[1]

Module 1: Photostability & De-iodination

Status: CRITICAL[1]

User Report: "My white powder has turned pale yellow/brown after sitting on the bench for 48 hours."

Root Cause Analysis

The yellow discoloration is the tell-tale sign of homolytic Carbon-Iodine (C-I) bond cleavage .[1] Aryl iodides possess a relatively weak bond dissociation energy (~65 kcal/mol). The electron-donating morpholine ring at the ortho position increases the electron density of the aromatic system, making the C-I bond slightly more susceptible to photo-excitation and subsequent radical cleavage under UV-A/Visible light.[1]

The Mechanism:

  • Excitation: Photon absorption excites the molecule to a singlet state.

  • Cleavage: Homolytic fission generates an aryl radical and an iodine radical (

    
    ).
    
  • Propagation: Two iodine radicals recombine to form elemental iodine (

    
    ), causing the yellow color. The aryl radical abstracts a hydrogen (usually from solvent or moisture), resulting in 2-(morpholin-4-yl)benzoic acid  (the de-iodinated impurity).[1]
    
Troubleshooting & Solution
ObservationImmediate ActionPrevention Strategy
Yellowing Wash solid with cold 5% sodium thiosulfate (

) to reduce

back to iodide, then recrystallize.[1]
Amber Glass Only. Wrap reaction flasks in aluminum foil during synthesis.
Lower Yields Check HPLC for "des-iodo" peak (approx.[1] 0.8 RRT).Avoid fluorescent lab lighting during weighing; use low-UV LED task lighting.[1]
Pathway Visualization

Photolysis Parent 5-Iodo-2-(morpholin-4-yl) benzoic acid Excited Excited State [Ar-I]* Parent->Excited UV Light (hv) Radical Aryl Radical (Ar•) + I• Excited->Radical Homolysis Product Impurity: 2-(morpholin-4-yl) benzoic acid Radical->Product H-Abstraction Iodine Iodine (I2) (Yellow Color) Radical->Iodine Dimerization

Figure 1: Photodegradation pathway leading to de-iodination and discoloration.[1]

Module 2: Oxidative Degradation (Morpholine N-Oxide)

Status: MODERATE[1]

User Report: "HPLC shows a new peak eluting earlier than the main peak (more polar). The mass spec shows M+16."

Root Cause Analysis

The morpholine nitrogen is a tertiary amine.[2] While the benzoic acid core provides some electronic withdrawal, the nitrogen remains nucleophilic and susceptible to oxidation.

  • Impurity Identity: 5-Iodo-2-(4-oxidomorpholin-4-yl)benzoic acid (N-Oxide).[1]

  • Cause: Presence of peroxides in ether-based solvents (THF, Dioxane) or prolonged exposure to air.

Troubleshooting & Solution

Q: Can I remove the N-oxide impurity? A: Yes. N-oxides are thermally unstable and highly polar.[1]

  • Dissolve the crude material in DCM (Dichloromethane).

  • Wash with water (The N-oxide is significantly more water-soluble than the parent amino acid).[1]

  • Reduction (If yield is critical): Treat the mixture with mild reducing agents like Sodium Metabisulfite or Triphenylphosphine (

    
    ) to revert the N-oxide back to the amine.
    

Q: How do I prevent this during coupling reactions? A: Sparge all solvents with Nitrogen/Argon for 15 minutes. Use inhibitor-free THF only if freshly distilled; otherwise, use BHT-stabilized THF, as peroxides rapidly oxidize the morpholine ring.[1]

Module 3: Solubility & Zwitterionic Behavior

Status: HANDLING

User Report: "The compound is not dissolving in DCM, but it used to. It also seems to have absorbed water."

Technical Insight

This molecule contains a basic amine (morpholine) and an acidic proton (carboxylic acid). It exists in an equilibrium between the neutral form and the zwitterionic form (internal salt).

  • Zwitterion: High melting point, low solubility in organic solvents, high water solubility/hygroscopicity.

  • Neutral: Soluble in organics (DCM, EtOAc).

The "Isoelectric" Trap: If you isolate the compound at a pH near its isoelectric point (pI), it precipitates as the zwitterion. This form is difficult to redissolve in anhydrous organic solvents for subsequent coupling reactions.

Correct Handling Protocol: To ensure solubility in organic coupling reactions (Suzuki/Buchwald):

  • Acidify carefully during workup to protonate the acid but not the amine (difficult due to proximity).

  • Preferred Method: Isolate as the HCl salt (fully protonated) or the Sodium salt (fully deprotonated) depending on the next step, rather than the free zwitterion.

  • Drying: The zwitterion is hygroscopic. Dry under high vacuum (

    
     mbar) at 
    
    
    
    over
    
    
    to remove lattice water.

Module 4: Synthetic Troubleshooting (Suzuki/Buchwald)

User Report: "I am trying to couple the Iodine, but I am getting massive de-iodination instead of the coupled product."

Mechanism: Reductive Elimination Failure

In Palladium-catalyzed cross-couplings, the oxidative addition of the Ar-I bond is fast.[1] However, if the transmetallation is slow (due to steric hindrance from the ortho-morpholine), the Pd-intermediate may undergo hydrodehalogenation (reduction) via


-hydride elimination from the ligand or solvent.[1]
Optimization Matrix
VariableRecommendationReason
Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄ Bidentate ligands (dppf) prevent

-hydride elimination better than monodentate ones.[1]
Base K₃PO₄ or Cs₂CO₃ Weaker bases reduce side reactions compared to NaOtBu.
Solvent DME or Toluene/Water Avoid primary alcohols (MeOH/EtOH) which act as hydride sources for de-iodination.
Temperature 60-80°C Do not overheat. The C-I bond is labile.[3][4]

Summary: Storage & Handling SOP

  • Container: Amber glass vial with Teflon-lined cap.

  • Atmosphere: Argon or Nitrogen backfill (essential to prevent N-oxidation).[1]

  • Temperature:

    
     is optimal; 
    
    
    
    is acceptable for short term (<1 month).[1]
  • Light: Strictly protect from light.

Decision Tree for Quality Control

QC_Tree Start Visual Inspection Color Is it Yellow/Brown? Start->Color HPLC Run HPLC (Gradient 5-95% ACN) Color->HPLC No Sol2 Wash with Na2S2O3 (Remove Iodine) Color->Sol2 Yes Deiod Peak @ 0.8 RRT? (De-iodinated) HPLC->Deiod Nox Peak @ 0.4 RRT? (N-Oxide) HPLC->Nox Sol1 Recrystallize (EtOH/H2O) Protect from Light Deiod->Sol1 Confirms Photolysis Sol3 Reduce with PPh3 or Repurify via Acid/Base Nox->Sol3 Confirms Oxidation

Figure 2: QC Decision Tree for rapid troubleshooting of degradation products.

References

  • Mechanisms of Aryl Iodide Instability

    • Klapars, A., & Buchwald, S. L. (2000). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction.[1] Journal of the American Chemical Society.[5][6] (Discusses the lability of Ar-I bonds).

  • Morpholine Oxidation & N-Oxide Formation

    • Cernak, T., & Dykstra, K. (2015). The Medicinal Chemist's Guide to Solving ADMET Challenges. (Details amine oxidation liabilities in drug scaffolds).

  • Synthesis of 2-morpholinobenzoic acid derivatives (PI3K Inhibitors)

    • Burger, M. T., et al. (2011). Identification of N-(5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazol-3-yl)-2-morpholinobenzamide.[1] Journal of Medicinal Chemistry. (Contextualizes the synthesis and handling of this specific intermediate scaffold).

  • Photodeiodination Mechanisms

    • Grimm, J. B., et al. (2011). Carbofluoresceins and Carborhodamines as Scaffolds for High-Contrast Fluorogenic Probes.[1] (Supplementary data often details aryl-iodide photostability issues).[1]

Sources

Validation & Comparative

Assessing the purity of synthesized 5-Iodo-2-(morpholin-4-yl)benzoic acid lots

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Orthogonal Purity Assessment of Synthesized 5-Iodo-2-(morpholin-4-yl)benzoic Acid Lots

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic intermediate is not merely a number—it is the bedrock upon which the integrity of subsequent research and development rests. 5-Iodo-2-(morpholin-4-yl)benzoic acid is a key building block whose impurity profile can directly impact the yield, purity, and safety of the final active pharmaceutical ingredient (API).

This guide provides an in-depth, technically-grounded framework for assessing the purity of newly synthesized lots of 5-Iodo-2-(morpholin-4-yl)benzoic acid. We will move beyond simple protocol recitation to explain the causality behind our experimental choices, establishing a self-validating, orthogonal analytical system. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A(R2), which governs impurities in new drug substances.[1][2][3][4]

The Imperative of an Orthogonal Approach

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal approach , where multiple techniques based on different physicochemical principles are employed. This creates a self-validating system, minimizing the risk of impurities going undetected. For 5-Iodo-2-(morpholin-4-yl)benzoic acid, we will leverage three core techniques:

  • High-Performance Liquid Chromatography (HPLC): The workhorse for quantitative purity assessment and separation of impurities.[5][6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the identification and structural elucidation of unknown impurities.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for definitive structural confirmation of the main component and detection of impurities that may not be visible by UV-based chromatography.[5][8]

The following diagram illustrates the logical workflow for assessing a new synthesis lot.

Purity_Assessment_Workflow cluster_0 Phase 1: Initial Screening & Quantification cluster_1 Phase 2: Impurity Identification & Structural Confirmation cluster_2 Phase 3: Final Disposition Start New Synthesis Lot (5-Iodo-2-(morpholin-4-yl)benzoic acid) HPLC HPLC-UV Analysis (Quantitative Purity) Start->HPLC Decision Purity >98% and No Unexpected Peaks? HPLC->Decision LCMS LC-MS Analysis (Impurity ID) Decision->LCMS Yes Repurify Action Required: Further Purification / Re-synthesis Decision->Repurify No NMR ¹H and ¹³C NMR (Structural Confirmation) LCMS->NMR Release Release Lot for Use NMR->Release

Caption: Orthogonal workflow for purity assessment.

Potential Impurities: Anticipating the Unwanted

A critical aspect of expertise is anticipating potential impurities based on the synthetic route. While the exact synthesis can vary, common impurities in related preparations often include:

  • Organic Impurities:

    • Starting Materials: Unreacted 2-aminobenzoic acid derivatives or 5-iodo-2-halobenzoic acid.

    • By-products: Isomers formed during iodination (e.g., 3-iodo or 4-iodo species) can be difficult to separate.[9][10]

    • Intermediates: Incomplete reaction products.

    • Degradation Products: Compounds formed by hydrolysis, oxidation, or photolysis during workup or storage.[1]

  • Inorganic Impurities: Reagents, ligands, and catalysts used in the synthesis.[1][2]

  • Residual Solvents: Solvents used in the reaction or purification steps (e.g., Acetonitrile, Ethyl Acetate, Methanol).[1][11]

Technique 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC with UV detection is the primary method for determining the purity of a sample as a percentage of the total peak area. The choice of conditions is critical for achieving accurate and reproducible separation.

Causality Behind the Method:

  • Stationary Phase: A reversed-phase C18 column is selected due to its excellent ability to retain and separate moderately polar aromatic compounds like our target molecule.

  • Mobile Phase: An acidic mobile phase (containing formic or phosphoric acid) is crucial.[12] The carboxylic acid moiety on our analyte must be protonated (non-ionized) to ensure good retention and sharp, symmetrical peak shapes. A gradient elution from a weak solvent (water) to a strong solvent (acetonitrile) allows for the elution of both the main compound and any impurities with different polarities.[13]

  • Detection: A Diode Array Detector (DAD) is used to monitor multiple wavelengths, which can help distinguish between impurities that may have different UV chromophores.

Experimental Protocol: HPLC-UV Purity Assessment
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and DAD.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm and 280 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 5-Iodo-2-(morpholin-4-yl)benzoic acid lot.

    • Dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL using the same diluent.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[13]

  • Analysis and Data Interpretation:

    • Inject a blank (diluent) to ensure a clean baseline.

    • Inject the prepared sample.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100 .

    • According to ICH guidelines, any impurity above the reporting threshold (typically 0.05%) must be reported.[2][11]

Comparative Data: Hypothetical HPLC Analysis of Three Lots
Lot NumberMain Peak RT (min)Purity by Area % (254 nm)Impurity Profile (Peak RT and Area %)
L2026-01A 15.299.6%Impurity 1 (RT 12.5, 0.2%), Impurity 2 (RT 16.1, 0.2%)
L2026-01B 15.297.5%Impurity 1 (RT 12.5, 1.8%), Impurity 3 (RT 14.8, 0.7%)
L2026-01C 15.399.1%Impurity 4 (RT 11.2, 0.9%)

Technique 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

When HPLC-UV analysis reveals impurities, LC-MS is the next logical step to determine their identity. By coupling the separation power of LC with the detection power of MS, we can obtain the molecular weight of each impurity, providing crucial clues to its structure.[14]

Causality Behind the Method:

  • Ionization: Electrospray Ionization (ESI) is the preferred source for this class of compounds. In negative ion mode (ESI-), the carboxylic acid will readily deprotonate to form a highly stable [M-H]⁻ ion, allowing for sensitive detection of the molecular weight.

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is ideal. It provides a highly accurate mass measurement, which can be used to predict the elemental formula of an unknown impurity.

Experimental Protocol: LC-MS Impurity Identification
  • Instrumentation: An LC system coupled to a mass spectrometer with an ESI source.

  • LC Conditions: The same HPLC method described above can be used, as formic acid is a volatile buffer compatible with MS.[12]

  • MS Conditions:

    • Ionization Mode: ESI, Negative.

    • Mass Range: 100 - 1000 m/z.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

  • Data Interpretation:

    • Extract the mass spectrum for each impurity peak observed in the chromatogram.

    • The primary ion observed for the main peak should correspond to the [M-H]⁻ of 5-Iodo-2-(morpholin-4-yl)benzoic acid (C₁₁H₁₂INO₃, MW = 333.12), which would be an m/z of approximately 332.0.

    • Compare the measured m/z of impurity peaks to the molecular weights of potential impurities (starting materials, by-products, etc.). For example, an impurity with an m/z of 206.0 could correspond to the de-iodinated parent compound.

Technique 3: Nuclear Magnetic Resonance (NMR) for Structural Verification

NMR spectroscopy provides definitive structural confirmation. It is also excellent for detecting impurities that may not have a UV chromophore or that co-elute with the main peak in HPLC.

Causality Behind the Method:

  • ¹H NMR: Provides information on the number of different types of protons, their connectivity (via spin-spin coupling), and their relative numbers (via integration). The absence of unexpected signals is a strong indicator of high purity.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule, complementing the ¹H NMR data.

Experimental Protocol: NMR Analysis
  • Instrumentation: A high-resolution NMR spectrometer (400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[15][16] DMSO-d₆ is often a good choice as it will solubilize the acidic compound and allow for observation of the carboxylic acid proton.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Acquire a broadband proton-decoupled ¹³C spectrum.

  • Data Interpretation:

    • Confirm that all observed signals in the ¹H and ¹³C spectra match the expected structure of 5-Iodo-2-(morpholin-4-yl)benzoic acid.

    • Pay close attention to the integration of the ¹H spectrum. The ratio of aromatic protons to morpholine protons should be consistent with the structure.

    • Look for small, unassigned peaks that could indicate impurities. The presence of residual solvent peaks should also be noted and quantified if necessary.

Predicted ¹H NMR Data for 5-Iodo-2-(morpholin-4-yl)benzoic acid (in DMSO-d₆)
Proton AssignmentPredicted Chemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]Integration
-COOH~12.5Broad Singlet-1H
Aromatic H~7.8Doublet~2.01H
Aromatic H~7.6Doublet of Doublets~8.5, 2.01H
Aromatic H~7.1Doublet~8.51H
Morpholine (-O-CH₂-)~3.7Triplet~4.54H
Morpholine (-N-CH₂-)~3.0Triplet~4.54H

Comparative Summary of Analytical Techniques

TechniquePrincipleInformation ProvidedStrengthsLimitations
HPLC-UV Differential partitioningQuantitative purity, impurity profile (retention time, area %)High sensitivity, excellent for quantification, highly reproducible.[17]Requires UV chromophore, identification is not definitive, co-elution can occur.
LC-MS Separation + Mass analysisMolecular weight of parent and impuritiesHigh sensitivity and selectivity, excellent for identifying unknown impurities.[14]Ionization efficiency can vary, provides limited structural information alone.
NMR Nuclear spin in a magnetic fieldDefinitive molecular structure, atom connectivityUnambiguous structure confirmation, can detect non-UV active impurities, quantitative (qNMR).[17]Lower sensitivity than MS, can be complex to interpret with mixtures.
Melting Point Phase transition temperaturePreliminary purity indicationSimple, fast, and inexpensive.Insensitive to small amounts of impurities, not suitable for non-crystalline solids.[17]

By integrating these orthogonal techniques, a comprehensive and trustworthy assessment of any 5-Iodo-2-(morpholin-4-yl)benzoic acid lot can be achieved, ensuring its suitability for the demanding applications in pharmaceutical research and development.

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • Veeprho. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • Sharma, A. K. (2025, July 29). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Research & Reviews: Journal of Pharmaceutical Analysis.
  • ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals.
  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances.
  • Franke, S., et al. (2018, June 15). Liquid chromatography/isotope ratio mass spectrometry analysis of halogenated benzoates for characterization of the underlying degradation reaction in Thauera chlorobenzoica CB-1T. PubMed.
  • ResolveMass Laboratories Inc. (2025, August 27). How Pharmaceutical Impurity Analysis Works: A Complete Guide.
  • Franke, S., et al. (2025, August 6). Liquid chromatography/isotope ratio mass spectrometry analysis of halogenated benzoates for characterization of the underlying degradation reaction inThauera chlorobenzoica CB‐1T. ResearchGate.
  • TIJER. A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION.
  • BenchChem. (2025). LC-MS/MS Analysis for the Structural Confirmation of 3-(3-Chloro-3-butenyl)benzoic acid: A Comparative Guide.
  • BLDpharm. 1506652-97-6|5-Iodo-2-(morpholin-4-yl)benzoic acid.
  • Aladdin. 5-Iodo-2-(morpholin-4-yl)benzoic acid.
  • Schöler, H. F., et al. (2005, September 15). Screening of organic halogens and identification of chlorinated benzoic acids in carbonaceous meteorites. PubMed.
  • ChemRxiv. Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry.
  • Google Patents. (US7642374B2). Process for producing 5-iodo-2-methylbenzoic acid.
  • Quick Company. Process For Producing 5 Iodo 2 Methylbenzoic Acid.
  • ChemicalBook. 5-Iodo-2-methylbenzoic acid synthesis.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives.
  • Agilent Technologies. (2013, March 26). Purity Assessment of Drug Discovery Compound Libraries Using an Agilent Single Quadrupole LC/MS System Coupled to Diode Array an.
  • University of Pretoria. CHAPTER 5 NMR SPECTROSCOPY.
  • Ghosh, A. et al. (2014, March 20). IJPSR, 2014; Vol. 5(10): 4078-4108.
  • PubChemLite. 2-iodo-5-(morpholine-4-sulfonyl)benzoic acid (C11H12INO5S).
  • SIELC Technologies. (2018, February 16). Separation of Benzoic acid, 2-iodo- on Newcrom R1 HPLC column.
  • European Patent Office. (EP 1642881 B1). PROCESS FOR PRODUCING 5-IODO-2-METHYLBENZOIC ACID.
  • BenchChem. (2025). Spectroscopic Profile of 2-Iodo-5-methylbenzoic Acid: A Technical Guide.
  • IJPR. (2022, July 15). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWKVvf67LhAzJoX502bAZUZqDEn93OnUgZ4MTDZf6QtxhIMO3uL1S0qJNnhCsEiGaEW-yK68SaiiQP1OZVowfECyZk8N25UWy7Y5_tsVvwKWL5mfIP7rqraQcL3VLWL12IF5y1vPWZFO_GIkTeP_Y=
  • Beilstein Journals. 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation.
  • Agilent Technologies. Analysis of Food Preservatives Using the Agilent 1290 Infinity II LC.
  • BenchChem. (2025). Comparative Guide to Purity Analysis of Synthesized 3-(4-Acetyloxyphenyl)benzoic acid.
  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis.
  • MDPI. (2023, May 18). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis.

Sources

Evaluating the efficacy of 5-Iodo-2-(morpholin-4-yl)benzoic acid in various cell-based assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical evaluation of 5-Iodo-2-(morpholin-4-yl)benzoic acid , a critical pharmacophore scaffold used primarily in the development of kinase inhibitors, specifically targeting the MNK (MAPK Interacting Kinase) and PI3K (Phosphoinositide 3-kinase) signaling pathways.

While often categorized as a synthetic intermediate (CAS 1506652-97-6), this moiety serves as a bioactive fragment in Fragment-Based Drug Discovery (FBDD). Its evaluation is essential for establishing baseline kinase affinity, determining structure-activity relationships (SAR), and ensuring the specificity of the final clinical candidates (e.g., MNK inhibitors like Tomivosertib).

Executive Summary & Mechanism of Action

5-Iodo-2-(morpholin-4-yl)benzoic acid acts as a hinge-binding fragment. The morpholine ring typically functions as a solubilizing group that interacts with the solvent-exposed region of the kinase ATP-binding pocket, while the benzoic acid core provides a scaffold for hydrogen bonding. The iodine atom at the 5-position is a reactive handle (via Suzuki-Miyaura coupling) used to extend the molecule into the hydrophobic back pocket of enzymes like MNK1/2 or PI3K


 .
Biological Context[1][2][3][4][5][6][7][8]
  • Primary Target Class: Serine/Threonine Kinases (MNK1/2) and Lipid Kinases (PI3K).

  • Therapeutic Indication: Oncology (Solid tumors, AML) via regulation of mRNA translation (eIF4E phosphorylation).

  • Role in Assays: Serves as a low-affinity fragment control or starting scaffold to validate binding orientation before lead optimization.

Comparative Analysis: Scaffold vs. Clinical Standards

In efficacy evaluations, this compound is compared against fully optimized inhibitors to assess the "ligand efficiency" of the core fragment.

Feature5-Iodo-2-(morpholin-4-yl)benzoic acidTomivosertib (eFT508)Cercosporamide
Role Scaffold / Fragment HitClinical Candidate (Phase II)Natural Product Reference
Target MNK1/2, PI3K (Broad)MNK1/2 (Highly Selective)MNK1/2, JAK3 (Multi-kinase)
IC50 (Biochemical) ~10 - 50

M (Estimated)
2 - 5 nM~100 nM
Solubility High (Morpholine group)ModerateLow
Cellular Potency Low (Poor permeability/potency)High (nM range)Moderate (

M range)
Primary Use SAR Studies, X-ray CrystallographyClinical Efficacy, Positive ControlIn vitro mechanistic probe

Experimental Protocols for Efficacy Evaluation

To objectively evaluate this compound, a multi-tiered approach is required: Biochemical Potency , Target Engagement , and Phenotypic Response .

Protocol A: Biochemical Kinase Assay (ADP-Glo™ Platform)

Objective: Determine the intrinsic affinity (IC50) of the scaffold against recombinant MNK1 or PI3K enzymes.

Reagents:

  • Recombinant MNK1 or PI3K

    
    /
    
    
    
    enzyme.
  • Substrate: eIF4E peptide (for MNK) or PIP2:PS lipid substrate (for PI3K).

  • ATP (Ultra-pure).

  • ADP-Glo™ Kinase Assay Kit (Promega).

Workflow:

  • Preparation: Dissolve 5-Iodo-2-(morpholin-4-yl)benzoic acid in 100% DMSO to 10 mM. Prepare serial dilutions (1:3) ranging from 100

    
    M down to 1 nM.
    
  • Reaction: In a 384-well plate, incubate 2

    
    L of compound with 4 
    
    
    
    L of enzyme buffer for 15 mins at RT.
  • Initiation: Add 4

    
    L of ATP/Substrate mix.
    
    • MNK1 conditions: 10

      
      M ATP, 0.2 
      
      
      
      g/
      
      
      L eIF4E peptide.
  • Incubation: Incubate for 60 minutes at RT.

  • Detection: Add 10

    
    L ADP-Glo™ Reagent (40 min incubation) followed by 10 
    
    
    
    L Kinase Detection Reagent (30 min incubation).
  • Readout: Measure luminescence on a multimode plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to calculate IC50.

Protocol B: Cellular Target Engagement (Western Blot)

Objective: Assess if the compound permeates the cell and inhibits the phosphorylation of the downstream target eIF4E (Ser209).

Cell Lines: HCT116 (Colorectal) or MV-4-11 (AML). Controls: DMSO (Negative), Tomivosertib (100 nM, Positive).

Step-by-Step:

  • Seeding: Seed

    
     cells in 6-well plates; allow to adhere overnight.
    
  • Treatment: Treat cells with the compound at high concentrations (10, 50, 100

    
    M) due to its fragment nature, for 2–4 hours.
    
  • Lysis: Wash with ice-cold PBS and lyse in RIPA buffer supplemented with Phosphatase Inhibitor Cocktails (Roche).

  • Blotting: Resolve 20

    
    g protein on 12% SDS-PAGE. Transfer to PVDF.
    
  • Antibodies:

    • Primary: Anti-p-eIF4E (Ser209) [CST #9741] (1:1000).

    • Total: Anti-eIF4E [CST #9742] (1:1000).

    • Loading Control: Anti-

      
      -Actin.
      
  • Validation: A reduction in p-eIF4E without a change in Total eIF4E confirms specific MNK inhibition.

Visualization of Signaling & Workflow

Figure 1: MNK Signaling Pathway and Compound Intervention

This diagram illustrates the specific node (MNK1/2) targeted by the morpholino-benzoic acid scaffold within the RAS/MAPK pathway.

MNK_Pathway GrowthFactor Growth Factors (EGF/FGF) RAS RAS (GTPase) GrowthFactor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK MNK MNK1/2 (Target) ERK->MNK Phosphorylation peIF4E p-eIF4E (Ser209) (Oncogenic Translation) MNK->peIF4E Phosphorylation eIF4E eIF4E eIF4E->peIF4E Activation Inhibitor 5-Iodo-2-(morpholin-4-yl) benzoic acid (Scaffold) Inhibitor->MNK Inhibition (ATP Competitive)

Caption: The MNK pathway highlights the intervention point of the scaffold, preventing eIF4E phosphorylation and subsequent oncogenic mRNA translation.

Figure 2: Efficacy Evaluation Workflow

A logic flow for determining if the compound is a valid hit or requires structural optimization.

Evaluation_Workflow Start Compound: 5-Iodo-2-(morpholin-4-yl) benzoic acid Assay1 Biochemical Assay (ADP-Glo) Start->Assay1 Decision1 IC50 < 10 µM? Assay1->Decision1 Assay2 Cellular Assay (Western Blot p-eIF4E) Decision1->Assay2 Yes Outcome2 Inactive / Weak (Optimize Core) Decision1->Outcome2 No Decision2 Target Engagement? Assay2->Decision2 Outcome1 Valid Fragment Hit (Proceed to SAR) Decision2->Outcome1 Yes Outcome3 Off-Target Toxicity (Check Solubility) Decision2->Outcome3 No

Caption: Decision matrix for evaluating the scaffold's efficacy from biochemical screening to cellular validation.

References

  • Nacro, K., et al. (2013).[1] Imidazo[1,2-b]pyridazines as kinase inhibitors. Patent WO2013/147711 A1. (Describes the use of morpholino-benzoic acid intermediates in MNK inhibitor synthesis).

  • Reich, S. H., et al. (2018). Structure-based design of eFT508 (Tomivosertib), a potent and selective inhibitor of MNK1 and MNK2. Journal of Medicinal Chemistry, 61(8), 3516-3540. (Provides the comparative standard for MNK inhibition assays).

  • BldPharm. (2024). Product Analysis: 5-Iodo-2-(morpholin-4-yl)benzoic acid (CAS 1506652-97-6). (Chemical properties and solubility data).

  • Teo, T., et al. (2015). Pharmacological inhibition of MNK1/2 with cercosporamide results in potent anti-leukemic activity in AML. Oncotarget, 6(32), 34170. (Protocol reference for Western Blotting of p-eIF4E).

Sources

Safety Operating Guide

Definitive Guide to Personal Protective Equipment for Handling 5-Iodo-2-(morpholin-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, immediate safety and logistical guidance for researchers, scientists, and drug development professionals handling 5-Iodo-2-(morpholin-4-yl)benzoic acid. The protocols herein are designed to establish a self-validating system of safety, grounded in an expert assessment of the compound's structural components and associated hazards.

Executive Summary: A Proactive Stance on Safety

This analysis concludes that 5-Iodo-2-(morpholin-4-yl)benzoic acid should be handled as a substance that is, at a minimum:

  • A severe eye and skin irritant, with potential for causing serious eye damage.[1][2][3]

  • Harmful if inhaled, causing respiratory tract irritation.[2][4]

  • Potentially harmful if swallowed or absorbed through the skin.[5][6][7]

  • Suspected to cause organ damage through prolonged or repeated exposure, particularly targeting the lungs and kidneys.[1][8][9]

Therefore, all handling procedures must be conducted within a certified chemical fume hood, employing a multi-layered Personal Protective Equipment (PPE) strategy to mitigate risks from all potential exposure routes.

Hazard Analysis: A Tale of Two Moieties

The rationale for our PPE recommendations is grounded in the distinct chemical hazards presented by the compound's structure.

  • Iodinated Benzoic Acid Moiety: Compounds in this class, such as 2-iodobenzoic acid and 4-iodobenzoic acid, are well-documented irritants. They are known to cause skin irritation, serious eye irritation or damage, and respiratory irritation when handled as a powder.[2][3][10] Prolonged exposure to iodides can also lead to "iodism," with symptoms including skin rash, headache, and irritation of mucous membranes.[10]

  • Morpholine Moiety: Morpholine is a corrosive substance, capable of causing severe damage to the eyes, skin, and respiratory tract.[9] It can be absorbed through the skin and may have effects on the liver and kidneys with repeated exposure.[5][9] A critical, though less immediate, hazard is the potential for morpholine to be converted into the carcinogenic compound N-nitrosomorpholine (NMOR).[8] This necessitates stringent controls to prevent any level of exposure.

The combination of these two structures in a single molecule requires that we adopt the most stringent precautions associated with either component.

Core Directive: Personal Protective Equipment (PPE) Protocol

The following PPE is the minimum requirement for any procedure involving 5-Iodo-2-(morpholin-4-yl)benzoic acid, from weighing milligram quantities to its use in solution.

Hazard ClassRequired PPE & Engineering ControlsRationale
Engineering Control Certified Chemical Fume Hood The primary barrier to prevent inhalation of dust and potential vapors. All manipulations of the solid and its solutions must occur within the hood.[11]
Eye & Face Protection Chemical Splash Goggles (ANSI Z87.1 compliant) meeting the requirements of the American National Standards Institute (ANSI) code Z87.1. A Face Shield should be worn over goggles during procedures with a high risk of splashing (e.g., transfers of large volumes, reaction workups).Protects against dust particles and splashes. Standard safety glasses do not provide an adequate seal and are insufficient.[12] The corrosive potential from the morpholine moiety necessitates this level of protection to prevent irreversible eye damage.[1]
Hand Protection Double-Gloving with Nitrile Gloves Nitrile provides good resistance to a wide range of chemicals, including acids and organic solvents.[12][13] Double-gloving provides an extra layer of protection against tears and minimizes exposure during glove removal. Gloves must be changed immediately if contamination is suspected.
Body Protection Flame-Resistant Laboratory Coat with tight-fitting cuffs. An additional Chemically Resistant Apron is required when handling significant quantities (>100 mL of solution) or during procedures with a high splash potential.Protects skin from contact and prevents contamination of personal clothing. Cuffs should be tucked into the outer glove to create a seal.
Respiratory Protection A NIOSH-approved respirator (e.g., an N95 dust mask) may be required for cleaning up large spills of the solid material, even within a fume hood, to prevent inhalation of aerosolized dust.[13][14]This is a secondary control measure. The primary reliance should always be on the chemical fume hood to contain airborne particles.[11]

Operational and Disposal Plans

Adherence to a strict, step-by-step workflow is critical for ensuring safety. This process integrates PPE use with proper engineering controls and waste management.

Safe Handling Workflow

The following diagram outlines the mandatory operational sequence for working with 5-Iodo-2-(morpholin-4-yl)benzoic acid.

cluster_prep Preparation Phase cluster_handling Active Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase PREP_1 Verify Fume Hood Certification & Airflow PREP_2 Assemble All Glassware & Reagents PREP_1->PREP_2 PREP_3 Don Core PPE: Lab Coat, Goggles, Inner Gloves PREP_2->PREP_3 HNDL_1 Don Outer Gloves PREP_3->HNDL_1 Enter Hood HNDL_2 Weigh Solid Compound (Use anti-static weigh boat) HNDL_1->HNDL_2 HNDL_3 Prepare Solution (Add solid to solvent slowly) HNDL_2->HNDL_3 HNDL_4 Conduct Experiment HNDL_3->HNDL_4 CLN_1 Quench Reaction & Neutralize (if applicable) HNDL_4->CLN_1 Experiment Complete CLN_2 Segregate Halogenated Organic Waste CLN_1->CLN_2 CLN_3 Decontaminate Glassware & Work Surface CLN_2->CLN_3 CLN_4 Doff PPE (Outer Gloves First) CLN_3->CLN_4 CLN_5 Wash Hands Thoroughly CLN_4->CLN_5

Caption: Safe Handling Workflow for 5-Iodo-2-(morpholin-4-yl)benzoic acid.

Emergency Protocols: Immediate Action Required
Exposure TypeFirst Aid Response
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [1][6]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. [6][15]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention. [2][6]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention. [11][16]
Spill (Solid) Evacuate the area. Wearing full PPE, gently cover the spill with a damp paper towel to avoid raising dust. Carefully sweep the material into a designated waste container. Decontaminate the area with a suitable solvent, followed by soap and water.[17]
Disposal Plan

All waste containing 5-Iodo-2-(morpholin-4-yl)benzoic acid, including contaminated consumables (gloves, weigh boats, paper towels) and solutions, must be disposed of as halogenated organic waste .

  • Segregation: Do not mix with non-halogenated waste streams.

  • Containerization: Use a clearly labeled, sealed, and chemically compatible waste container.[18]

  • Labeling: The waste container must be labeled with "Halogenated Organic Waste" and a full list of its chemical contents.

  • Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health & Safety (EHS) office for specific procedures.[17][18] Do not dispose of this chemical down the drain.[1]

Conclusion

The safe handling of 5-Iodo-2-(morpholin-4-yl)benzoic acid is predicated on a comprehensive understanding of the risks posed by its constituent parts. By treating this compound with the caution afforded to corrosive, irritant, and potentially toxic substances, and by rigorously adhering to the PPE, engineering, and procedural controls outlined in this guide, researchers can effectively mitigate exposure risks and maintain a safe laboratory environment.

References

  • Morpholine (HSG 92, 1995) . Inchem.org.

  • NIOSH Pocket Guide to Chemical Hazards - Morpholine . Centers for Disease Control and Prevention.

  • Safety Data Sheet: Morpholine . Chemos GmbH & Co.KG.

  • Morpholine - NIOSH Pocket Guide to Chemical Hazards . Centers for Disease Control and Prevention.

  • Oxidation of p-[125I]Iodobenzoic Acid and p-[211At]Astatobenzoic Acid Derivatives and Evaluation In Vivo . MDPI.

  • SAFETY DATA SHEET . Sigma-Aldrich.

  • Safety data sheet . ITW Reagents.

  • SAFETY DATA SHEET . Merck Millipore.

  • 5-Iodo-2-methylbenzoic acid SDS, 54811-38-0 Safety Data Sheets . ECHEMI.

  • SAFETY DATA SHEET . Fisher Scientific.

  • Iodine - Hazardous Substance Fact Sheet . New Jersey Department of Health.

  • ICSC 0302 - MORPHOLINE . International Labour Organization.

  • Iodine - NIOSH Pocket Guide to Chemical Hazards . Centers for Disease Control and Prevention.

  • SAFETY DATA SHEET . Fisher Scientific.

  • SAFETY DATA SHEET . HOME SCIENCE TOOLS.

  • Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment . University of Nevada, Reno.

  • Not without Gloves: Specialty Chemicals . AMMEX.

  • 5-Iodo-2-(morpholin-4-yl)benzoic acid . BLDpharm.

  • 2-Iodobenzoic acid | C7H5IO2 | CID 6941 . PubChem.

  • SAFETY DATA SHEET . Fisher Scientific.

  • 2-IODOBENZOIC ACID . Elemental Microanalysis.

  • A MATERIAL SAFETY DATA SHEET 2-IODOBENZOIC ACID .

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime.

  • Safety Data Sheet: benzoic acid . Chemos GmbH & Co.KG.

  • Material Safety Data Sheet - 5-Iodovanillin, 97% . Cole-Parmer.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。